Benzothiazole, 2-dimethylamino-
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHDPQKLSOXBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193728 | |
| Record name | Benzothiazole, 2-dimethylamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-74-2 | |
| Record name | N,N-Dimethyl-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-dimethylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2-dimethylamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-(dimethylamino)benzothiazole
An In-depth Technical Guide on the Physicochemical Properties of 2-(Dimethylamino)benzothiazole
This technical guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical data, details relevant experimental protocols, and visualizes essential workflows.
Core Physicochemical Properties
2-(Dimethylamino)benzothiazole is a derivative of the benzothiazole heterocyclic system, which is a foundational structure in many biologically active compounds.[1] The addition of a dimethylamino group at the 2-position influences its electronic properties and, consequently, its physical and chemical behavior.[2] While specific experimental data for some properties of this exact compound are limited in publicly available literature, this guide compiles the known information and provides context based on structurally related compounds.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Notes and References |
| IUPAC Name | N,N-dimethyl-1,3-benzothiazol-2-amine | - |
| CAS Number | 4074-74-2 | [2] |
| Molecular Formula | C₉H₁₀N₂S | [2] |
| Molecular Weight | 178.26 g/mol | [2] |
| Physical State | Expected to be a crystalline solid at room temperature. | Benzothiazole derivatives are generally crystalline solids.[2] |
| Melting Point | Data not available. | The parent compound, benzothiazole, has a melting point of 2°C.[3][4] The addition of the dimethylamino group is expected to increase the melting point.[2] A related compound, 2-[(E)-2-[4-(Dimethylamino)phenyl]vinyl]-1,3-benzothiazole-3-oxide, has a melting point of 255–259 °C.[5] |
| Boiling Point | Data not available. | The parent compound, benzothiazole, has a boiling point of 227-228 °C.[3][4] A related thiazole derivative has a boiling point of 273.1 ± 25.0 °C.[6] |
| Solubility | Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). | [2] The parent compound, benzothiazole, is slightly soluble in water.[4] |
| pKa | Data not available. | - |
| logP (Octanol/Water) | Data not available. | The parent compound, benzothiazole, has an experimentally determined log Kow of 2.01.[7] A computed XLogP3 value for a related compound, 6-(dimethylamino)-2(3H)-benzothiazolone, is 1.9.[8] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These are standard and widely accepted protocols in chemical and pharmaceutical research.
Synthesis Protocol: General Route for 2-Alkyl/Aryl-Benzothiazoles
A common and efficient method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds.[1][9]
Materials:
-
2-aminothiophenol
-
Appropriate aldehyde (in this case, a dimethylformamide equivalent or a related reactant would be used to install the dimethylamino group)
-
Solvent (e.g., Dichloromethane, Methanol, or solvent-free conditions)
-
Catalyst (optional, can be acid or base-catalyzed, or use an oxidizing agent)[5][9]
-
4Å Molecular Sieves (for dehydration)[1]
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the appropriate aldehyde (1.5 eq) in a suitable solvent like dichloromethane, add 4Å molecular sieves.[1]
-
Add 2-aminothiophenol (1.0 eq) dropwise to the mixture.[1]
-
Stir the reaction mixture at room temperature for 1.5 to 2 hours.[1]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
The intermediate, a 2,3-dihydrobenzo[d]thiazole, can be oxidized to the final benzothiazole product. This can often be achieved using an oxidizing agent like pyridinium chlorochromate (PCC) supported on silica gel or by exposure to air in DMSO.[1][9]
-
Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1]
Melting Point Determination Protocol (Capillary Method)
Materials:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Sample of the purified compound
-
Thermometer
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures. A narrow range (0.5-2 °C) is indicative of a pure compound.
Solubility Determination Protocol (Shake-Flask Method)
Materials:
-
The compound of interest (solute)
-
Selected solvent (e.g., water, buffer, organic solvent)
-
Small vials or test tubes with secure caps
-
Shaker or agitator at a constant temperature
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration through a syringe filter can be used for separation.
-
Dilute the saturated solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination Protocol (Potentiometric Titration)
Materials:
-
Calibrated pH meter and electrode
-
Titration vessel
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
-
Solution of the compound at a known concentration (e.g., 1 mM)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture) to create a solution of known concentration.
-
Place the solution in the titration vessel and purge with nitrogen to remove dissolved CO₂.
-
Immerse the pH electrode in the solution and begin stirring.
-
If the compound is a base, titrate by adding small, precise increments of a standardized acid solution from the burette. If it is an acid, titrate with a standardized base.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.
logP Determination Protocol (Shake-Flask Method)
Materials:
-
1-Octanol (pre-saturated with water or buffer)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol)
-
Vials or centrifuge tubes
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous phase (e.g., 990 µL of PBS buffer) and the immiscible organic phase (e.g., 100 µL of 1-octanol).
-
Securely cap the vial and shake or vortex it vigorously for a set period (e.g., 1 hour) to facilitate partitioning between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.
-
Carefully remove an aliquot from both the aqueous and the octanol layers.
-
Determine the concentration of the compound in each phase using a suitable and validated analytical method like HPLC.
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the study of 2-(dimethylamino)benzothiazole.
Caption: General workflow for the synthesis of 2-(dimethylamino)benzothiazole.
Caption: Experimental workflow for melting point determination via the capillary method.
Caption: Experimental workflow for logP determination using the shake-flask method.
References
- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Benzothiazole, 2-dimethylamino- (4074-74-2) for sale [vulcanchem.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review [mdpi.com]
- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy (2-((Dimethylamino)methyl)thiazol-4-yl)methanol (EVT-321479) | 78441-69-7 [evitachem.com]
- 7. env.go.jp [env.go.jp]
- 8. 2(3H)-Benzothiazolone, 6-(dimethylamino)- | C9H10N2OS | CID 12770882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzothiazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Dimethylamino-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of 2-dimethylamino-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details a probable synthetic protocol, summarizes key characterization data, and presents a visual representation of the synthetic workflow.
Synthesis of 2-Dimethylamino-benzothiazole
The synthesis of 2-dimethylamino-benzothiazole can be effectively achieved via a nucleophilic aromatic substitution reaction. This approach involves the reaction of a 2-halo-benzothiazole, such as 2-chlorobenzothiazole, with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon at the 2-position of the benzothiazole ring, displacing the chloride leaving group. 2-Chlorobenzothiazoles are common precursors for the synthesis of 2-substituted benzothiazoles[1].
Experimental Protocol
Reaction: Synthesis of 2-Dimethylamino-benzothiazole from 2-Chlorobenzothiazole and Dimethylamine.
Materials and Reagents:
| Reagent/Material | Grade |
| 2-Chlorobenzothiazole | ≥98% |
| Dimethylamine (40% solution in water or 2M in THF/Methanol) | Reagent Grade |
| Triethylamine | ≥99% |
| Dichloromethane (DCM) | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Saturated Sodium Bicarbonate Solution | |
| Brine |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzothiazole (1.0 eq).
-
Solvent and Base: Dissolve the 2-chlorobenzothiazole in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 eq) to the solution to act as a base to neutralize the HCl formed during the reaction.
-
Addition of Nucleophile: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dimethylamine (2.0 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-dimethylamino-benzothiazole.
Characterization Data
The following tables summarize the expected quantitative data for 2-dimethylamino-benzothiazole based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.25 g/mol |
| Appearance | Expected to be a solid |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 2H | Aromatic H (Benzothiazole) |
| ~7.2-7.4 | m | 2H | Aromatic H (Benzothiazole) |
| ~3.1 | s | 6H | -N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C2 (C=N) |
| ~153 | C7a |
| ~133 | C3a |
| ~126 | Aromatic CH |
| ~123 | Aromatic CH |
| ~121 | Aromatic CH |
| ~120 | Aromatic CH |
| ~40 | -N(CH₃)₂ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2930 | Aliphatic C-H stretch |
| ~1610 | C=N stretch (thiazole ring) |
| ~1560 | Aromatic C=C stretch |
| ~1350 | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 178.0565 | [M]⁺ (Calculated for C₉H₁₀N₂S) |
| 163 | [M - CH₃]⁺ |
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway for 2-dimethylamino-benzothiazole.
Caption: Synthetic route to 2-dimethylamino-benzothiazole.
References
CAS number and molecular weight of 2-dimethylamino-benzothiazole
This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and biological significance of 2-dimethylamino-benzothiazole. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its physicochemical characteristics, experimental protocols, and relevant biological pathways.
Physicochemical Properties
2-Dimethylamino-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a dimethylamino group at the 2-position. This substitution significantly influences its chemical properties and biological activity.
Data Presentation: Core Properties
| Property | Value | Reference |
| CAS Number | 4074-74-2 | [1] |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.26 g/mol | [1] |
| IUPAC Name | N,N-dimethyl-1,3-benzothiazol-2-amine |
Synthesis Methodology
The synthesis of 2-substituted benzothiazoles, including 2-dimethylamino-benzothiazole, can be achieved through several established synthetic routes. A common and effective method involves the condensation of 2-aminothiophenol with a suitable reagent to introduce the 2-substituent.
Experimental Protocol: General Synthesis of 2-Substituted Benzothiazoles
A prevalent method for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and various carbonyl compounds, such as aldehydes or carboxylic acids.[2][3] This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization and oxidation to yield the final benzothiazole product.[3]
Workflow for the Synthesis of 2-Arylbenzothiazoles
References
The Diverse Biological Activities of 2-Substituted Benzothiazoles: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry. In particular, derivatives substituted at the 2-position have garnered significant attention due to their broad and potent biological activities. This technical guide provides a comprehensive literature review of the multifaceted pharmacological effects of 2-substituted benzothiazoles, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.
Anticancer Activity of 2-Substituted Benzothiazoles
A substantial body of research highlights the potential of 2-substituted benzothiazoles as effective anticancer agents.[1][2][3][4] These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, liver, and pancreas.[5][6][7][8] The anticancer efficacy is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[9]
Quantitative Anticancer Data
The in vitro anticancer activity of various 2-substituted benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative compounds against several human cancer cell lines.
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| 6e | N'-(2-(benzo[d]thiazol-2-yl)-3-(p-tolyl)acryloyl)-4-methylbenzohydrazide | HepG2 (Liver) | 10.88 | [5] |
| 6f | N'-(2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acryloyl)-4-methylbenzohydrazide | HepG2 (Liver) | 10.00 | [5] |
| Compound A | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [6] |
| Compound B | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [6] |
| 4a | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 27 | [9] |
| 4b | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 35 | [9] |
| 24 | 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methylthio)benzothiazole | C6 (Glioma) | 4.63 | [7] |
| 13 | N-(6-chlorobenzothiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | HCT116 (Colon) | 6.43 | [7] |
| 4a | 5-((6-chlorobenzothiazol-2-yl)amino)-3-phenylthiazolidine-2,4-dione | MCF-7 (Breast) | 3.84 | [10] |
| 7e | 2-((pyridin-2-ylamino)methylthio)benzothiazole | SK-BR-3 (Breast) | 0.0012 | [8] |
| 7d | 2-((pyridin-2-ylamino)methylthio)-6-nitrobenzothiazole | A431 (Skin) | 0.02 | [8] |
Mechanisms of Anticancer Action
The anticancer effects of 2-substituted benzothiazoles are mediated through multiple mechanisms, primarily involving the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways.
Many 2-substituted benzothiazole derivatives have been shown to induce apoptosis in cancer cells. This is often confirmed through assays that detect key apoptotic events, such as the externalization of phosphatidylserine on the cell membrane and DNA fragmentation.
Several key signaling pathways that are often dysregulated in cancer are targeted by 2-substituted benzothiazoles. These include:
-
JAK/STAT Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of this pathway by benzothiazole derivatives can lead to the suppression of tumor growth.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, metabolism, and survival. Downregulation of this pathway is a common mechanism for the anticancer activity of these compounds.
-
ERK/MAPK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and migration. Inhibition of ERK/MAPK signaling can impede cancer progression.
Caption: Anticancer mechanisms of 2-substituted benzothiazoles.
Antimicrobial Activity of 2-Substituted Benzothiazoles
2-Substituted benzothiazoles also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12][13][14][15][16][17][18] Their efficacy is attributed to various mechanisms, including the inhibition of essential microbial enzymes and disruption of cellular processes.[13][19]
Quantitative Antimicrobial Data
The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Substitution at C2 | Microorganism | MIC (µg/mL) | Reference |
| 3e | 1-(4-chlorophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazole | Staphylococcus aureus | 3.12 | [16] |
| 3e | 1-(4-chlorophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazole | Escherichia coli | 3.12 | [16] |
| 3n | 1-(4-nitrophenyl)-4-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole linked to 2-aminobenzothiazole | Candida albicans | 1.56 | [16] |
| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide | Escherichia coli | 7.81 | [14] |
| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide | Klebsiella pneumoniae | 3.91 | [14] |
| Compound 3 | 2-(naphthalen-1-yl)-1,3-benzothiazole | Escherichia coli | 25 | [13] |
| Compound 4 | 2-(naphthalen-2-yl)-1,3-benzothiazole | Escherichia coli | 25 | [13] |
| 4b | 2-(4-chlorophenyl)-1,3-benzothiazole | Staphylococcus aureus | 3.90 | [15] |
| 4c | 2-(4-bromophenyl)-1,3-benzothiazole | Escherichia coli | 3.90 | [15] |
| Tz-02 | Copper complex of sulfathiazole | Pseudomonas aeruginosa | 2 | [18] |
| Compound 8 | 3-(6-chlorobenzothiazol-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one | Escherichia coli | 0.20 | [17] |
Mechanisms of Antimicrobial Action
The antimicrobial activity of 2-substituted benzothiazoles is believed to stem from their ability to interfere with vital microbial processes.[19] Proposed mechanisms include the inhibition of DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase, enzymes that are essential for bacterial DNA replication and folate synthesis.[12] Some derivatives also act by disrupting the microbial cell membrane integrity.[14]
Caption: Antimicrobial mechanisms of 2-substituted benzothiazoles.
Anticonvulsant Activity of 2-Substituted Benzothiazoles
Certain 2-substituted benzothiazoles, particularly 2-aminobenzothiazole derivatives, have demonstrated significant anticonvulsant properties in preclinical models.[20][21][22][23] These compounds have shown efficacy in protecting against seizures induced by maximal electroshock (MES), a model for generalized tonic-clonic seizures.[20][21]
Quantitative Anticonvulsant Data
The anticonvulsant activity is often expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.
| Compound ID | Substitution at C2 | Test Model | ED50 (mg/kg) | Reference |
| 5i | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES (mice) | 50.8 | [20][21] |
| 5j | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES (mice) | 54.8 | [20][21] |
| CBZ | Carbamazepine (Standard) | MES (mice) | 10.5 | [24] |
| Compound 9 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide | MES (mice) | Potent | [22] |
| 4g | 4-(2-(propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES (mice) | 23.7 | [25] |
Mechanisms of Anticonvulsant Action
The precise mechanisms underlying the anticonvulsant effects of 2-substituted benzothiazoles are still under investigation. However, it is hypothesized that they may act by modulating the activity of ion channels, such as sodium and calcium channels, which are critical for neuronal excitability.[26][27][28][29] Some derivatives may also enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[25]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Synthesis of 2-Arylbenzothiazoles
A common method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aromatic aldehyde.[30][31][32]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Glacial acetic acid (optional)
Procedure:
-
A mixture of 2-aminothiophenol (1 mmol) and the substituted aromatic aldehyde (1 mmol) is dissolved in ethanol (10 mL).
-
A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is refluxed for 2-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
The structure of the synthesized compound is confirmed by spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the 2-substituted benzothiazole derivatives (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plate is incubated for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and to differentiate between apoptotic and necrotic cells using the DNA-binding dye propidium iodide.
Materials:
-
Cancer cells treated with benzothiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide are added.
-
The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
After incubation, 400 µL of 1X Binding Buffer is added to each tube.
-
The samples are analyzed by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
Flow cytometry with propidium iodide staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with benzothiazole derivatives
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cells are treated with the test compounds for 24 or 48 hours.
-
The cells are harvested, washed with PBS, and fixed by dropwise addition of cold 70% ethanol while vortexing.
-
The fixed cells are incubated at -20°C for at least 2 hours.
-
The cells are then washed with PBS and resuspended in PI staining solution.
-
After incubation for 30 minutes in the dark at room temperature, the DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using appropriate cell cycle analysis software.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
A serial two-fold dilution of the benzothiazole derivatives is prepared in the broth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
Materials:
-
Mice (e.g., Swiss albino)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test compounds and vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Animals are divided into groups, including a vehicle control group, a positive control group, and groups treated with different doses of the test compounds.
-
The test compounds are administered intraperitoneally (i.p.) or orally (p.o.).
-
After a specific pre-treatment time (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED50 value is calculated based on the percentage of protected animals at different doses.
Caption: General experimental workflow for the evaluation of 2-substituted benzothiazoles.
References
- 1. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. jchr.org [jchr.org]
- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 27. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 29. Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
The Core Mechanism of Action of Aminobenzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole (2-ABT) scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique fused ring system and versatile amino group serve as a foundational structure for a diverse array of pharmacologically active compounds.[1][2] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of action through which these derivatives exert their therapeutic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Mechanism of Action in Oncology
The most extensively studied therapeutic application of 2-aminobenzothiazole derivatives is in oncology. These compounds target multiple hallmarks of cancer, primarily through the inhibition of critical signaling kinases and the induction of programmed cell death (apoptosis).[1][6][7]
Kinase Inhibition
Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a common driver of cancer.[3] Aminobenzothiazole derivatives have been designed to target several key kinase families.[1][6]
1.1.1. PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling network that is frequently hyperactivated in cancer, promoting tumor growth and proliferation.[3][8] Several 2-aminobenzothiazole derivatives act as potent inhibitors of this pathway, targeting key kinases like PI3K and mTOR.[3][8][9] For instance, compound OMS14 showed significant inhibition (65%) of the PI3K isoform PIK3CD/PIK3R1 (p110 δ/p85 α).[8] Another derivative, compound 54 , was identified as a highly potent PI3Kα inhibitor with an IC₅₀ value of 1.03 nM.[6] Inhibition of this pathway blocks downstream signaling, leading to cell cycle arrest and reduced cell survival.[6][10]
1.1.2. Tyrosine and Serine/Threonine Kinase Inhibition
Beyond the PI3K pathway, these derivatives inhibit a range of other kinases. This includes receptor tyrosine kinases like VEGFR-2 and EGFR, which are crucial for angiogenesis and cell growth, as well as serine/threonine kinases like CDK2, which regulates the cell cycle.[6][8] For example, compounds 20 and 21 were found to be potent VEGFR-2 inhibitors with IC₅₀ values of 0.15 µM and 0.19 µM, respectively, comparable to the clinical drug sorafenib.[6] Compound 40 demonstrated inhibitory activity against CDK2 (IC₅₀ = 4.29 µM) and potent cytotoxicity against A549, MCF-7, and Hep3B tumor cell lines.[6]
Induction of Apoptosis
A key mechanism for the anticancer activity of 2-aminobenzothiazole derivatives is the induction of apoptosis, or programmed cell death.[11][12]
1.2.1. The Mitochondrial (Intrinsic) Pathway
Many derivatives trigger apoptosis via the intrinsic, or mitochondrial, pathway.[13] This is often characterized by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[13] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, primarily caspase-9 and the executioner caspase-3, which dismantle the cell.[12][13] The derivative YLT322 was shown to induce apoptosis in HepG2 cells through this exact mechanism, associated with the activation of caspases-9 and -3.[13] Similarly, compound 54 triggered apoptosis by decreasing the levels of antiapoptotic proteins BCL-XL and MCL-1.[6]
Quantitative Data: Anticancer Activity
The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.
| Compound ID | Target/Mechanism | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| OMS5 | PI3Kδ Inhibition | A549 / MCF-7 | Lung / Breast | 22.13 - 39.51 | [8][14] |
| OMS14 | PI3Kδ Inhibition | A549 / MCF-7 | Lung / Breast | 34.09 - 61.03 | [8][14] |
| Compound 12 | EGFR Inhibition | MCF-7 | Breast | 2.49 | [6] |
| Compound 20 | VEGFR-2 Inhibition | HCT-116 / MCF-7 | Colon / Breast | 7.44 - 8.27 | [6][14] |
| Compound 21 | VEGFR-2 Inhibition | HCT-116 / MCF-7 | Colon / Breast | 11.21 - 10.34 | [6][14] |
| Compound 24 | FAK Inhibition | A549 / C6 | Lung / Rat Glioma | 39.33 / 4.63 | [6][14] |
| Compound 40 | CDK2 Inhibition | MCF-7 / A549 | Breast / Lung | 3.17 - 3.55 | [6] |
| Compound 17d | Cytotoxicity | HepG2 | Liver | 0.41 | [7] |
| Compound 18 | Cytotoxicity | HepG2 | Liver | 0.53 | [7] |
Mechanism of Action as Antimicrobial Agents
Aminobenzothiazole derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[4][5] Their mechanisms often involve the inhibition of essential microbial enzymes that are absent in mammals, providing a degree of selective toxicity.[15]
Key antibacterial mechanisms include:
-
Dihydropteroate Synthase (DHPS) Inhibition : Sulfonamide-containing benzothiazoles compete with the natural substrate (PABA) to inhibit DHPS, an enzyme crucial for folic acid synthesis in bacteria.[16]
-
Peptide Deformylase Inhibition : This enzyme is essential for bacterial protein maturation, and its inhibition is a validated antibacterial strategy.[15]
-
DNA Gyrase Inhibition : By targeting this enzyme, the derivatives interfere with bacterial DNA replication and repair.[15]
-
Dihydrofolate Reductase Inhibition : Similar to DHPS, this enzyme is another key component of the folate synthesis pathway.[15]
Quantitative Data: Antimicrobial Activity
Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Target Enzyme | Organism | MIC (µg/mL) | Reference(s) |
| Isatin-benzothiazole hybrid (41c) | Peptide Deformylase | E. coli / P. aeruginosa | 3.1 / 6.2 | [15] |
| Schiff base derivative (46a/46b) | Dihydrofolate Reductase | E. coli / P. aeruginosa | 15.62 | [15] |
| Schiff base derivative (59a-d) | Dialkylglycine Decarboxylase | K. pneumoniae | 0.4 - 0.8 | [15] |
| Amide derivative (A07) | Membrane Perturbation | E. coli / S. aureus | 7.81 / 15.6 | [17] |
| Amide derivative (A10) | Membrane Perturbation | E. coli / P. aeruginosa | 15.6 | [17] |
Mechanism of Action in Neurodegenerative Diseases
Recent research has highlighted the potential of 2-aminobenzothiazole derivatives in treating neurodegenerative disorders like Alzheimer's disease (AD).[18][19] The strategy often involves designing multi-target-directed ligands that can address the complex pathology of the disease.[20]
The primary mechanisms include:
-
Cholinesterase Inhibition : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for symptomatic treatment of AD.[18][21]
-
Monoamine Oxidase B (MAO-B) Inhibition : MAO-B is involved in the degradation of neurotransmitters and contributes to oxidative stress in the brain. Its inhibition can be neuroprotective.[19][21]
-
Amyloid-Beta (Aβ) Aggregation Inhibition : Some derivatives have been shown to interfere with the aggregation of Aβ peptides, a key pathological hallmark of AD.[19]
Compound 4f from one study emerged as a potent dual inhibitor of both AChE (IC₅₀ = 23.4 nM) and MAO-B (IC₅₀ = 40.3 nM).[19]
Appendix: Experimental Protocols
A.1. In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt MTT to insoluble purple formazan.[23]
Protocol Steps:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[24][25]
-
Compound Treatment : Prepare serial dilutions of the 2-aminobenzothiazole derivatives. Remove the old medium from the wells and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.[24]
-
Incubation : Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified CO₂ incubator.[24]
-
MTT Addition : After incubation, add 10-20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[24]
-
Formazan Formation : Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[24][26]
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[25]
-
Absorbance Reading : Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.[10]
A.2. Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal inversely proportional to kinase activity.[10][27]
Protocol Steps:
-
Reagent Preparation : Prepare the kinase buffer, kinase enzyme solution, substrate/ATP mixture, and test compounds (inhibitors) at desired concentrations.[27][28]
-
Reaction Setup : In a white, opaque 96-well or 384-well plate, add the following to each well:
-
Kinase buffer.
-
Test inhibitor or vehicle control.
-
Kinase enzyme solution.
-
Incubate briefly at room temperature.[27]
-
-
Initiate Kinase Reaction : Start the reaction by adding the substrate/ATP mixture to each well.[28]
-
Incubation : Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[27]
-
Stop Reaction and Detect ATP : Add a kinase detection reagent (such as ADP-Glo™). This reagent stops the kinase reaction and contains luciferase and luciferin.[10][27]
-
Signal Generation : Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[10]
-
Luminescence Reading : Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[10]
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. MTT (Assay protocol [protocols.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. In vitro kinase assay [protocols.io]
Solubility and Stability of 2-(Dimethylamino)benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of 2-(dimethylamino)benzothiazole in common solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, general stability considerations for the benzothiazole class of compounds, and detailed experimental protocols to enable researchers to determine these properties for their specific applications.
Solubility Profile
Qualitative Solubility Summary:
-
Aqueous Solubility: Benzothiazole and its derivatives generally exhibit low solubility in water due to their predominantly non-polar structure.[1]
-
Organic Solvents: These compounds are generally soluble in a range of common organic solvents.[1] Based on the behavior of similar compounds, 2-(dimethylamino)benzothiazole is expected to be soluble in solvents such as:
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Dichloromethane
-
Ethyl Acetate
-
Toluene
-
It is crucial for researchers to experimentally determine the precise solubility in their solvent system of interest.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the standard procedure.
Table 1: Key Parameters for Shake-Flask Solubility Determination
| Parameter | Description | Recommended Value/Condition |
| Apparatus | Vials, constant temperature shaker/incubator, pipette, syringe filters (e.g., 0.45 µm), analytical balance, HPLC or UV-Vis spectrophotometer. | - |
| Solvent Selection | A range of common laboratory solvents relevant to the intended application. | Water, Ethanol, Methanol, Acetone, DMSO, etc. |
| Sample Preparation | An excess of the solid compound is added to a known volume of the solvent. | Ensure undissolved solid remains at equilibrium. |
| Equilibration Time | The time required to reach saturation. | Typically 24-72 hours.[3] |
| Temperature Control | Maintained at a constant temperature throughout the experiment. | e.g., 25 °C or 37 °C.[3] |
| Agitation | To ensure thorough mixing and facilitate equilibrium. | Constant shaking or stirring. |
| Sample Collection | An aliquot of the supernatant is carefully removed after allowing the excess solid to settle. | Avoid disturbing the solid phase.[3] |
| Quantification | The concentration of the dissolved compound in the supernatant is determined. | HPLC or UV-Vis spectrophotometry are common methods.[2][3] |
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining solubility using the shake-flask method.
Stability Profile and Degradation Pathways
Specific stability data for 2-(dimethylamino)benzothiazole is not extensively documented. However, studies on the degradation of other benzothiazole derivatives provide insights into potential stability issues. Benzothiazoles can be susceptible to degradation under certain environmental conditions.
For instance, 2-mercaptobenzothiazole, a related compound, is known to undergo biodegradation.[4] The degradation pathways can involve methylation of the thiol group and ring cleavage.[4] Photodegradation is another potential pathway for benzothiazole derivatives, which can lead to the formation of various photoproducts.[5]
Theoretical studies also contribute to understanding the stability of benzothiazole derivatives. The electronic structure, influenced by substituents, can affect the reactivity and stability of the molecule.[6][7]
Experimental Protocol for Stability Assessment
A comprehensive assessment of the chemical stability of 2-(dimethylamino)benzothiazole should evaluate its degradation under various stress conditions.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acidic Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | To assess stability in acidic environments. |
| Basic Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60 °C) | To evaluate stability in alkaline conditions. |
| Oxidative Degradation | 3% H₂O₂ at room temperature | To determine susceptibility to oxidation. |
| Thermal Degradation | Heating the solid compound (e.g., at 105 °C) | To assess stability at elevated temperatures. |
| Photostability | Exposure to UV and/or visible light | To evaluate light-induced degradation. |
Logical Workflow for Chemical Stability Assessment
Caption: Logical workflow for assessing the chemical stability of a compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of 2-(dimethylamino)benzothiazole for researchers and drug development professionals. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for determining these critical parameters. The shake-flask method for solubility and a comprehensive forced degradation study for stability are recommended to generate the necessary data for informed decision-making in research and development processes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
The Therapeutic Promise of Benzothiazoles: A Technical Guide to Their Anticancer, Antimicrobial, and Neuroprotective Applications
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant potential in addressing a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the current landscape of benzothiazole-based therapeutics, focusing on their anticancer, antimicrobial, and neuroprotective applications. It details the quantitative measures of their efficacy, the experimental protocols for their evaluation, and the signaling pathways through which they exert their effects.
Anticancer Applications of Benzothiazole Compounds
Benzothiazole derivatives have exhibited potent cytotoxic and antiproliferative activities against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways implicated in cancer cell growth, survival, and apoptosis.[2][3]
Quantitative Anticancer Activity
The in vitro anticancer efficacy of various benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected benzothiazole compounds against different cancer cell lines.
| Compound ID/Description | Cancer Cell Line | IC50 Value | Reference |
| Phortress (NSC 710305) | Ovarian, Colon, Renal | - | [4] |
| DF 203 | Various | - | [4] |
| Compound 3s | - | - | [5] |
| Compound 4b | - | Ki = 0.012 µM (H3R) | [5] |
| Compound 4f | - | IC50 = 23.4 ± 1.1 nM (AChE), 40.3 ± 1.7 nM (MAO-B) | [6][7] |
| Compound 4a | - | IC50 = 56.3 ± 2.5 nM (AChE) | [6] |
| Compound 4d | - | IC50 = 89.6 ± 3.2 nM (AChE) | [6] |
| Compound 4g | - | IC50 = 36.7 ± 1.4 nM (AChE) | [6] |
| Compound 4h | - | IC50 = 64.9 ± 2.9 nM (AChE) | [6] |
| Compound 4k | - | IC50 = 102.5 ± 4.8 nM (AChE) | [6] |
| Compound 4m | - | IC50 = 27.8 ± 1.0 nM (AChE) | [6] |
| Compound 4n | - | IC50 = 42.1 ± 1.8 nM (AChE) | [6] |
| Benzothiazole-derived compounds | Hepatocellular Carcinoma (HepG2) | IC50 = 56.98 µM and 59.17 µM | [8] |
Signaling Pathways in Anticancer Activity
Two of the most well-documented mechanisms through which benzothiazole derivatives exert their anticancer effects are the inhibition of the PI3K/Akt signaling pathway and the induction of the intrinsic (mitochondrial) apoptosis pathway.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[2][9] Certain benzothiazole compounds have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[2][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 7. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 9. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
electronic and structural properties of 2-dimethylamino-benzothiazole
An In-depth Technical Guide on the Electronic and Structural Properties of 2-Dimethylamino-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes theoretical and experimental findings to offer a detailed understanding of its molecular characteristics. Benzothiazole and its derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making a thorough understanding of their structure-property relationships crucial for the development of new therapeutic agents.[1][2][3][4][5]
Molecular Structure and Geometry
The structural integrity of 2-dimethylamino-benzothiazole is foundational to its chemical behavior and biological activity. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its three-dimensional geometry.
The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with a dimethylamino group substituted at the 2-position.[2] The overall molecule is nearly planar.[6] This planarity facilitates π-π stacking interactions in the solid state, which can influence its material properties.[6]
Geometrical Parameters (Theoretical)
DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the molecule's conformation and stability. The following table summarizes key geometrical parameters for a benzothiazole derivative, offering insight into the core structure.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-S | 1.76 |
| C-N (thiazole) | 1.32 - 1.40 |
| C-C (benzene) | 1.38 - 1.41 |
| C-N (amino) | 1.37 |
| Bond Angles (°) ** | |
| C-S-C | 88 - 90 |
| C-N-C (thiazole) | 108 - 110 |
| C-C-C (benzene) | 118 - 122 |
| C-N-C (amino) | 118 |
| Dihedral Angles (°) ** | |
| Benzene-Thiazole | ~0 - 5 |
Note: These are representative values from DFT calculations on benzothiazole derivatives. Actual experimental values may vary slightly.
Electronic Properties
The electronic characteristics of 2-dimethylamino-benzothiazole dictate its reactivity, spectroscopic behavior, and potential for intermolecular interactions. Key electronic properties have been investigated using computational methods.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties of a molecule.[7] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.[7]
For benzothiazole derivatives, the HOMO-LUMO energy gap is influenced by the nature of the substituents on the benzothiazole ring.[7][8] The dimethylamino group, being an electron-donating group, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and affecting the molecule's electronic absorption spectrum.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical reactivity of the molecule. These include ionization potential, electron affinity, chemical potential, hardness, and softness.[7][8]
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The escaping tendency of electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the electrophilic power of a molecule. |
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of 2-dimethylamino-benzothiazole. Both experimental and theoretical spectroscopic data contribute to a comprehensive understanding of its structure and electronic transitions.
Vibrational Spectroscopy (FT-IR)
Theoretical calculations of the vibrational spectra of benzothiazole derivatives have been performed to assign the characteristic vibrational modes.[7] Key vibrational frequencies include C-H stretching in the aromatic ring, C-N stretching, and C-S stretching.
| Vibrational Mode | Wavenumber Range (cm-1) (Theoretical) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (methyl) | 2900 - 3000 |
| C=N stretching (thiazole) | 1500 - 1600 |
| C-N stretching (amino) | 1300 - 1400 |
| C-S stretching | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show good agreement with experimental values for related compounds.[7][8]
-
1H NMR: Protons on the benzothiazole ring typically appear in the aromatic region (7.0-8.5 ppm). The methyl protons of the dimethylamino group would appear as a singlet in the upfield region (around 3.0 ppm).
-
13C NMR: The carbon atoms of the benzothiazole ring resonate in the range of 110-160 ppm. The methyl carbons would appear at a higher field.
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectra of benzothiazole derivatives have been studied using Time-Dependent Density Functional Theory (TD-DFT).[7] The absorption bands are typically associated with π→π* and n→π* electronic transitions within the molecule. The presence of the electron-donating dimethylamino group is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzothiazole.
Experimental Protocols
Synthesis of 2-Dimethylamino-benzothiazole
A common route for the synthesis of 2-aminobenzothiazoles involves the condensation of a 2-aminothiophenol with a suitable reagent. For 2-dimethylamino-benzothiazole, a potential synthetic pathway is the reaction of 2-aminothiophenol with dimethylcyanamide. Subsequent N-alkylation of a 2-aminobenzothiazole can also be employed.
Computational Details
The theoretical data presented in this guide are typically obtained using the following computational methodology:
-
Software: Gaussian 09 or similar quantum chemistry software package.[7]
-
Method: Density Functional Theory (DFT) with a functional such as B3LYP.[7][9]
-
Basis Set: A basis set like 6-311G(d,p) is commonly used for geometry optimization and frequency calculations.[7]
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects on the electronic properties.[10]
-
Excited States: Time-Dependent DFT (TD-DFT) is employed for calculating electronic absorption spectra.[7]
Applications in Drug Development
Benzothiazole derivatives are recognized for their broad spectrum of biological activities.[1][2] The 2-amino-benzothiazole scaffold is a key pharmacophore in a number of biologically active compounds. The electronic and structural properties of these molecules are critical for their interaction with biological targets. For instance, the ability to act as a hydrogen bond donor or acceptor, and the overall molecular shape and electronic distribution, can determine the binding affinity to enzymes or receptors. The insights gained from the studies of 2-dimethylamino-benzothiazole can aid in the rational design of new benzothiazole-based drugs with improved efficacy and selectivity.[3][5]
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Laboratory Synthesis Protocol for 2-(Dimethylamino)benzothiazole
Application Note: This document provides a detailed protocol for the laboratory synthesis of 2-(dimethylamino)benzothiazole, a valuable building block in medicinal chemistry and materials science. The described method follows a palladium-catalyzed intramolecular oxidative C-H functionalization pathway, offering an efficient route to the target compound. This protocol is intended for use by trained researchers and scientists in a controlled laboratory setting.
Overview
The synthesis of 2-(dimethylamino)benzothiazole is achieved through a two-step process. The first step involves the preparation of the precursor, N-phenyl-N',N'-dimethylthiourea, from aniline. The second, key step is the palladium-catalyzed intramolecular oxidative cyclization of this thiourea derivative to yield the final product.
Experimental Protocols
Synthesis of N-phenyl-N',N'-dimethylthiourea (Precursor)
A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. Alternatively, primary amines can react with carbon disulfide in the presence of a desulfurizing agent. For the synthesis of N-phenyl-N',N'-dimethylthiourea, a straightforward approach is the reaction of phenyl isothiocyanate with dimethylamine.
Materials and Reagents:
-
Phenyl isothiocyanate
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add dimethylamine (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-phenyl-N',N'-dimethylthiourea as a solid.
Synthesis of 2-(Dimethylamino)benzothiazole
This step utilizes a palladium-catalyzed intramolecular oxidative C-H functionalization/C-S bond formation.
Materials and Reagents:
-
N-phenyl-N',N'-dimethylthiourea
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI) - as a co-catalyst/oxidant
-
Tetrabutylammonium bromide (TBAB) - as an additive
-
Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO) (anhydrous) - as solvent
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add N-phenyl-N',N'-dimethylthiourea (1 equivalent).
-
Add palladium(II) acetate (e.g., 10 mol%), copper(I) iodide (e.g., 50 mol%), and tetrabutylammonium bromide (e.g., 2 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).
-
Add the anhydrous solvent mixture (e.g., DMF/DMSO 1:1 v/v).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction for 4-12 hours by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-(dimethylamino)benzothiazole.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 2-(dimethylamino)benzothiazole via the palladium-catalyzed cyclization. Note: These are representative values and actual results may vary depending on specific reaction conditions and scale.
| Parameter | Value |
| Precursor Synthesis | |
| Starting Material | Phenyl isothiocyanate |
| Reagent | Dimethylamine |
| Typical Yield | > 90% |
| Final Product Synthesis | |
| Starting Material | N-phenyl-N',N'-dimethylthiourea |
| Catalyst | Pd(OAc)₂ |
| Reaction Temperature | 120 °C |
| Reaction Time | 4-12 h |
| Typical Yield | Good to excellent (specifics in literature) |
| Purification Method | Column Chromatography |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-(dimethylamino)benzothiazole.
Caption: Workflow for the synthesis of 2-(dimethylamino)benzothiazole.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key chemical transformations and logical relationships in the synthesis.
Caption: Key transformations in the synthesis of 2-(dimethylamino)benzothiazole.
Application of 2-(Dimethylamino)benzothiazole in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)benzothiazole is a versatile heterocyclic compound that serves as a valuable building block and reagent in a variety of organic synthesis reactions. Its unique electronic properties, stemming from the electron-donating dimethylamino group at the 2-position of the benzothiazole core, render it a useful nucleophile and a precursor for various functionalized derivatives. This document provides detailed application notes and experimental protocols for the use of 2-(dimethylamino)benzothiazole in organic synthesis, with a focus on its role in the formation of new carbon-heteroatom and carbon-carbon bonds. The information presented is intended to guide researchers in leveraging this compound for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.
Synthesis of 2-(Dimethylamino)benzothiazole
The synthesis of 2-(dialkylamino)benzothiazoles can be achieved through a palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. This method provides a direct route to the desired product.[1]
General Synthetic Scheme:
Figure 1: General scheme for the synthesis of 2-(dimethylamino)benzothiazole.
Applications in Organic Synthesis
Nucleophilic Reactions
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes 2-(dimethylamino)benzothiazole a competent nucleophile. It can react with various electrophiles to form new chemical bonds. The reactivity is analogous in some respects to that of 2-(dimethylamino)-1,3-thiazoles, which readily react with electrophiles at the C5 position of the thiazole ring.[2]
Application Note: 2-(Dimethylamino)benzothiazole can be employed as a nucleophile in reactions with alkyl halides, acyl chlorides, and other electrophilic reagents to introduce substituents at the nitrogen atom or potentially at the benzothiazole ring, leading to the formation of quaternary ammonium salts or other functionalized derivatives. These derivatives can serve as intermediates in the synthesis of more complex molecules.
Experimental Protocol: N-Alkylation of 2-(Dimethylamino)benzothiazole (General Procedure)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(dimethylamino)benzothiazole (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).
-
Addition of Electrophile: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq.) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the electrophile.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford the corresponding 2-(dimethylamino)benzothiazolium salt.
| Reactant 1 | Reactant 2 (Electrophile) | Product | Solvent | Temperature | Time (h) | Yield (%) |
| 2-(Dimethylamino)benzothiazole | Methyl Iodide | 2-(Dimethylamino)-3-methylbenzothiazolium iodide | Acetonitrile | Reflux | 4 | >90 |
| 2-(Dimethylamino)benzothiazole | Benzyl Bromide | 3-Benzyl-2-(dimethylamino)benzothiazolium bromide | DMF | 80 °C | 6 | 85-95 |
Precursor for Bioactive Molecules and Functional Materials
The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] 2-(Dimethylamino)benzothiazole serves as a readily available starting material for the synthesis of more complex and potentially bioactive compounds. Furthermore, benzothiazole derivatives are utilized in the synthesis of dyes and functional materials due to their unique photophysical properties.[5][6]
Application Note: Through functional group transformations of the dimethylamino group or modifications of the benzothiazole ring, 2-(dimethylamino)benzothiazole can be converted into a variety of derivatives for screening in drug discovery programs. For instance, it can be a precursor for the synthesis of ligands for metal complexes or for the construction of conjugated systems for applications in materials science. One specific example involves the use of a derivative, (E)-2-(benzo[d]thiazole-2-yl)-3-(dimethylamino)acrylonitrile, in the synthesis of a novel benzothiazole-bearing pyrazole moiety.[2]
Experimental Protocol: Synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine [2]
-
Reactants: (E)-2-(benzo[d]thiazole-2-yl)-3-(dimethylamino)acrylonitrile (0.5 g, 2 mmol), hydrazine hydrate (0.25 mL, 5 mmol), potassium hydroxide (0.12 g, 1 mmol).
-
Solvent: Dry dioxane (20 mL).
-
Procedure: The reactants are heated for 2 hours under TLC control.
-
Work-up: The reaction mixture is cooled and added to ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.
-
Yield: 90%.
| Starting Material | Reagents | Product | Yield (%) |
| (E)-2-(benzo[d]thiazole-2-yl)-3-(dimethylamino)acrylonitrile | Hydrazine hydrate, KOH | 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine | 90 |
Potential as a Directing Group in C-H Functionalization
The nitrogen atom of the dimethylamino group has the potential to act as a directing group in metal-catalyzed C-H activation reactions, facilitating the functionalization of the benzothiazole core at specific positions. While specific examples for 2-(dimethylamino)benzothiazole are not extensively documented, the principle of using amino groups for directed C-H activation is well-established in organic synthesis. This presents an opportunity for methodological development.
Application Note: The dimethylamino group could direct ortho-lithiation or transition-metal-catalyzed C-H functionalization at the C7 position of the benzothiazole ring, providing a regioselective route to substituted benzothiazoles that might be difficult to access through other methods.
Workflow for Investigating Directed C-H Functionalization:
References
Application Notes and Protocols for Testing the Anticancer Activity of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for evaluating the anticancer potential of novel benzothiazole derivatives. The protocols outlined below cover essential in vitro and in vivo assays to determine cytotoxic activity, mechanism of action, and preliminary efficacy.
Introduction
Benzothiazole, a heterocyclic compound, serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to target various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for tumor growth and proliferation.[4][5][6][7] The following protocols provide a standardized framework for the systematic evaluation of new benzothiazole derivatives as potential anticancer agents.
In Vitro Evaluation of Anticancer Activity
The initial assessment of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and elucidate their mechanism of action at a cellular level.
Cell Viability and Cytotoxicity Assays
The first step is to assess the ability of the benzothiazole derivatives to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxic potency.[8]
2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[2][10]
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives (e.g., ranging from 0.01 µM to 100 µM) for 24 to 48 hours.[10][11] A vehicle control (e.g., DMSO) should be included.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Discard the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[8]
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be performed.
2.2.1 Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with the benzothiazole compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[8]
-
Incubation: Incubate the cells in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[8]
2.2.2 TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks.[12][13][14]
Protocol:
-
Sample Preparation: Fix and permeabilize cells treated with benzothiazole derivatives as described in standard protocols.[14]
-
TUNEL Staining: Incubate the samples with a mixture containing TdT enzyme and fluorescently labeled dUTP, following the kit manufacturer's instructions.[15][16]
-
Analysis: Analyze the samples by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[15][16]
Cell Cycle Analysis
To investigate whether the compounds affect cell cycle progression, flow cytometry analysis of DNA content is performed.[17][18]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the benzothiazole derivatives and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI) or DAPI, which also contains RNase to prevent staining of RNA.[19]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][19]
Western Blot Analysis for Mechanism of Action
Western blotting is used to detect and quantify specific proteins to understand the molecular pathways affected by the benzothiazole derivatives.[20][21] This can help validate the inhibition of specific signaling pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT.[7][22]
Protocol:
-
Protein Extraction: Treat cells with the benzothiazole derivatives, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[20][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[23]
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample by SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3, Bcl-2, Bax).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[20]
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]
-
Data Analysis: Quantify band intensities using densitometry software.[20]
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo antitumor activity. Human tumor xenograft models in immunodeficient mice are commonly used for this purpose.[24][25][26]
Xenograft Mouse Model
Protocol:
-
Cell Preparation: Harvest a human cancer cell line (e.g., the one most sensitive to the derivative in vitro) and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).[24]
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).[24][25]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[24]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the benzothiazole derivative (formulated in a suitable vehicle) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[24]
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week using calipers.[24]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) |
| Derivative 1 | 2.11 | 1.25 | 0.39 | 3.54 |
| Derivative 2 | ||||
| Derivative 3 | ||||
| Doxorubicin |
Data presented are hypothetical examples based on published literature.[8]
Table 2: Apoptosis Induction by Benzothiazole Derivatives in Cancer Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Vehicle Control | |||
| Derivative 1 (IC50) | |||
| Derivative 2 (IC50) | |||
| Positive Control |
Table 3: Cell Cycle Distribution in Cancer Cells Treated with Benzothiazole Derivatives
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| Derivative 1 (IC50) | |||
| Derivative 2 (IC50) | |||
| Positive Control |
Table 4: Tumor Growth Inhibition in Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | |
| Derivative 1 (X mg/kg) | ||
| Positive Control |
Visualizations
Diagrams illustrating key experimental workflows and signaling pathways provide a clear visual representation of the experimental design and potential mechanisms of action.
Caption: General workflow for the evaluation of benzothiazole derivatives.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: Intrinsic apoptosis pathway modulation.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biotium.com [biotium.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. medium.com [medium.com]
- 22. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. xenograft.org [xenograft.org]
Application Notes and Protocols for Evaluating 2-(dimethylamino)benzothiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for evaluating the efficacy of 2-(dimethylamino)benzothiazole as a corrosion inhibitor, particularly for mild steel in acidic environments. The methodologies detailed herein are standard electrochemical and surface analysis techniques widely accepted in the field of corrosion science.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. 2-(dimethylamino)benzothiazole is a heterocyclic compound containing nitrogen and sulfur atoms, as well as an aromatic ring, which are known to be effective functional groups for corrosion inhibition. These features allow the molecule to adsorb onto the metal surface, forming a protective barrier against corrosive agents. This protocol outlines the steps to systematically evaluate its performance.
Experimental Protocols
Materials and Reagents
-
Working Electrode: Mild steel coupons (composition: C=0.079%, P=0.025%, Mn=0.018%, S=0.021%, and rest Fe) with an exposed surface area of 1 cm². The coupons should be polished successively with different grades of emery paper, degreased with acetone, washed with distilled water, and dried.[1]
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄) solution, prepared by diluting analytical grade acid with distilled water.
-
Inhibitor: 2-(dimethylamino)benzothiazole of high purity. A stock solution is prepared, from which various concentrations (e.g., 50, 100, 150, 200 ppm) are made.
-
Electrochemical Cell: A conventional three-electrode cell consisting of the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[1]
Electrochemical Measurements
Electrochemical experiments are performed using a potentiostat/galvanostat. Prior to each measurement, the working electrode is immersed in the test solution for a stabilization period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to reach a steady state.
This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to understand the kinetic behavior of the anodic and cathodic reactions.
-
Procedure:
-
After the OCP has stabilized, the potentiodynamic polarization scan is performed by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP.[2]
-
A slow scan rate, typically 1 mV/s, is used to ensure quasi-stationary conditions.[1]
-
The resulting current is plotted against the applied potential on a logarithmic scale (Tafel plot).
-
The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).[3]
-
-
Data Analysis: The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Procedure:
-
EIS measurements are conducted at the OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied over a frequency range, typically from 100 kHz to 10 mHz.[4]
-
The impedance data is plotted in Nyquist and Bode formats.
-
-
Data Analysis: The Nyquist plot for a corrosion process typically shows a depressed semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). The double-layer capacitance (C_dl) can also be determined. The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis
Surface analysis techniques are employed to visualize the protective film formed by the inhibitor on the metal surface.
-
Procedure:
-
Mild steel coupons are immersed in the corrosive medium with and without the inhibitor for a specified period (e.g., 6 hours).
-
After immersion, the coupons are removed, rinsed with distilled water, dried, and then examined using an SEM.
-
-
Analysis: The SEM images of the uninhibited steel surface are expected to show significant damage due to corrosion, while the surface of the inhibited steel should appear smoother, indicating the formation of a protective film.[5]
Quantum Chemical Calculations
Computational methods, such as Density Functional Theory (DFT), are used to correlate the molecular structure of the inhibitor with its inhibition efficiency. These calculations provide insights into the electronic properties of the inhibitor molecule.
-
Parameters Calculated:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.
-
-
Software: Gaussian 09 or similar quantum chemistry software packages.
Data Presentation
The following tables present representative data for benzothiazole derivatives, which are structurally similar to 2-(dimethylamino)benzothiazole. This data is for illustrative purposes to demonstrate how results should be structured.
Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with Benzothiazole Derivatives
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -480 | 1050 | - |
| 50 | -495 | 250 | 76.2 |
| 100 | -505 | 150 | 85.7 |
| 150 | -510 | 80 | 92.4 |
| 200 | -515 | 50 | 95.2 |
Note: Data is illustrative and based on studies of similar benzothiazole derivatives.[5]
Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with Benzothiazole Derivatives
| Inhibitor Concentration (ppm) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 50 | 200 | - |
| 50 | 250 | 100 | 80.0 |
| 100 | 500 | 75 | 90.0 |
| 150 | 800 | 50 | 93.8 |
| 200 | 1200 | 40 | 95.8 |
Note: Data is illustrative and based on studies of similar benzothiazole derivatives.[5]
Table 3: Quantum Chemical Parameters for Benzothiazole Derivatives
| Molecule | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |
| Benzothiazole | -6.5 | -1.2 | 5.3 |
| 2-aminobenzothiazole | -6.2 | -1.0 | 5.2 |
| 2-mercaptobenzothiazole | -6.0 | -1.5 | 4.5 |
Note: Data is illustrative and based on theoretical calculations for related compounds.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating corrosion inhibitors.
Corrosion Inhibition Mechanism
Caption: Adsorption mechanism of the inhibitor on the metal surface.
References
analytical techniques for the detection and quantification of 2-dimethylamino-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical methodologies for the detection and quantification of 2-dimethylamino-benzothiazole, a compound of interest in various industrial and environmental matrices. The following protocols are based on established methods for structurally similar benzothiazole derivatives and can be adapted for specific analytical needs.
Introduction
2-Dimethylamino-benzothiazole belongs to the benzothiazole class of compounds, which are utilized in a range of industrial applications, including as vulcanization accelerators in the rubber industry and as intermediates in the synthesis of dyes and pharmaceuticals.[1] Due to their potential environmental presence and biological activity, sensitive and reliable analytical methods are crucial for their monitoring and quantification. The primary analytical techniques for the determination of benzothiazole derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a sample preparation step such as Solid-Phase Extraction (SPE) to remove matrix interferences and concentrate the analyte.[1][2]
Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the analysis of benzothiazole derivatives in complex matrices.[3] It combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
General Protocol for LC-MS/MS Analysis:
A detailed experimental protocol for the analysis of benzothiazole derivatives, adaptable for 2-dimethylamino-benzothiazole, is presented below.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate and concentrate the analyte from the sample matrix.
-
Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier for pH adjustment)
-
Elution solvent (e.g., Methanol, Acetonitrile)
-
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (adjusted to a suitable pH with formic acid).
-
Load the aqueous sample (e.g., wastewater, environmental water sample) onto the conditioned cartridge.
-
Wash the cartridge with a small volume of water to remove interfering substances.
-
Elute the analyte with an appropriate volume of elution solvent (e.g., 5 mL of methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Instrumentation: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as 2-dimethylamino-benzothiazole is expected to readily form positive ions.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion Transitions: These would need to be determined by direct infusion of a standard solution of 2-dimethylamino-benzothiazole. For structurally similar compounds like 2-aminobenzothiazole, specific transitions are monitored for quantification and confirmation.
-
Collision Energy: Optimized for the specific MRM transitions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of semi-volatile organic compounds like benzothiazoles.[2]
General Protocol for GC-MS Analysis:
1. Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
-
LLE Procedure:
-
Adjust the pH of the aqueous sample.
-
Extract the sample with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it.
-
-
SPE Procedure: Similar to the one described for LC-MS/MS, but the final extract is solvent-exchanged into a GC-compatible solvent.
2. GC-MS Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 60 °C), holding for a few minutes, then ramping up to a final temperature (e.g., 280-300 °C) to ensure elution of the analyte.[4]
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for benzothiazole derivatives from various studies. These values can serve as a reference for method development for 2-dimethylamino-benzothiazole.
| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| 2-Aminobenzothiazole | Wastewater | LC-MS | 20 ng/L | - | [1] |
| Various Benzothiazoles | Surface Water | GC-MS/MS | 0.01 - 2.12 ng/L | 70 - 130 | [2] |
| 2-Aminobenzothiazole | Environmental Water | LC-HRMS | - | 62 - 69 | [5] |
| 2-Mercaptobenzothiazole | Human Urine | HPLC-MS/MS | 1 µg/L | - | [6] |
Visualizations
Synthesis of 2-Substituted Benzothiazoles
A common synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles.[7]
Caption: General synthesis pathway for 2-substituted benzothiazoles.
Analytical Workflow for Benzothiazole Analysis
The following diagram illustrates a typical workflow for the analysis of benzothiazoles in environmental samples.
Caption: A typical analytical workflow for benzothiazole determination.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-(Dimethylamino)phenyl)-3,6-dimethyl-1,3-benzothiazol-3-ium | C17H19N2S+ | CID 16954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2-(Dimethylamino)benzothiazole in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)benzothiazole (DMABT) is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for a wide range of pharmacological activities.[1] Derivatives of benzothiazole have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] These compounds have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[2][3][4][5][6]
This document provides detailed protocols for the preparation of 2-(dimethylamino)benzothiazole stock solutions and their application in common in vitro assays to assess their biological activity.
Preparation of Stock Solutions
The preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible results in in vitro assays. 2-(Dimethylamino)benzothiazole is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO).[7]
Materials:
-
2-(Dimethylamino)benzothiazole (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh a precise amount of 2-(dimethylamino)benzothiazole powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 1.7826 mg of the compound for every 1 mL of DMSO.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of cell culture grade DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions are generally stable for several months. However, it is recommended to prepare fresh stock solutions for long-term studies.
Note on Stability: While benzothiazole derivatives are generally stable in DMSO, some related compounds have shown degradation over time at room temperature.[4] Therefore, it is crucial to store stock solutions at -20°C and minimize their exposure to light and ambient temperatures. The stability of 2-(dimethylamino)benzothiazole in specific cell culture media (e.g., DMEM, RPMI-1640) over the course of an experiment should be empirically determined if long incubation times are required.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
2-(Dimethylamino)benzothiazole stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO, for solubilizing formazan crystals
-
Microplate reader
Experimental Workflow:
Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-(dimethylamino)benzothiazole stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound. Include a vehicle control (DMSO at the same final concentration as in the treated wells) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Pathway Modulation
Western blotting can be used to investigate the effect of 2-(dimethylamino)benzothiazole on the expression and phosphorylation status of proteins in a signaling pathway, such as the PI3K/Akt/mTOR pathway.[2][5]
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
2-(Dimethylamino)benzothiazole stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-(dimethylamino)benzothiazole at the desired concentration for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Data Presentation
The following table summarizes the cytotoxic activity of various benzothiazole derivatives in different cancer cell lines, as reported in the literature. This data can serve as a reference for expected potency.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Thiazoline-Tetralin Derivatives | MCF-7 | 69.2 - >100 | [8] |
| Thiazoline-Tetralin Derivatives | A549 | 80.3 - >100 | [8] |
| Galaxamide Analogues | MCF-7 | 1.65 ± 0.30 | [9] |
| Galaxamide Analogues | A549 | Not specified | [9] |
| Arylidene-Hydrazinyl-Thiazole | HeLa | Not specified | [10] |
| Arylidene-Hydrazinyl-Thiazole | MDA-MB-231 | Not specified | [10] |
| Benzothiazole-PI3K/mTOR inhibitor | A549 | Potent inhibition | [3] |
| Benzothiazole-PI3K/mTOR inhibitor | U-87 MG | Tumor growth inhibition | [3] |
| Benzothiazole-PI3K/mTOR inhibitor | HCT116 | Tumor growth inhibition | [3] |
| Benzothiazole Derivative (PB11) | U87 | < 0.05 | |
| Benzothiazole Derivative (PB11) | HeLa | < 0.05 |
Signaling Pathway
Several benzothiazole derivatives have been shown to exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[2][3][4][6] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[] The diagram below illustrates the proposed mechanism of action for a benzothiazole derivative, PB11, which induces apoptosis by suppressing the PI3K/Akt pathway.[2][5]
Proposed PI3K/Akt/mTOR signaling pathway modulation by 2-(dimethylamino)benzothiazole.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the initial in vitro evaluation of 2-(dimethylamino)benzothiazole. The provided methodologies for stock solution preparation and cell-based assays, along with the summarized data and a proposed signaling pathway, will aid researchers in systematically investigating the biological effects of this compound. It is recommended that researchers validate these protocols for their specific experimental systems and further explore the detailed molecular mechanisms of action of 2-(dimethylamino)benzothiazole.
References
- 1. 2-[4-(Dimethylamino)phenyl]benzothiazole-6-ol | C15H14N2OS | CID 10956585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazole, 2-dimethylamino- (4074-74-2) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Substituted Benzothiazoles in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-substituted benzothiazoles as a promising scaffold in the discovery of novel antimicrobial agents. The following sections detail the synthesis, antimicrobial activities, and experimental protocols for the evaluation of these compounds.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Among these, 2-substituted benzothiazoles have shown significant potential as antimicrobial agents, with demonstrated activity against a broad spectrum of bacteria and fungi.[3][4] The versatility of the C-2 position allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[5][6] This has led to the development of numerous derivatives with potent antibacterial and antifungal properties, some of which have shown efficacy against drug-resistant strains.[7][8]
Data Presentation: Antimicrobial Activity of 2-Substituted Benzothiazoles
The antimicrobial efficacy of various 2-substituted benzothiazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm, has been compiled from multiple studies to facilitate comparison.
Antibacterial Activity
| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) | Gram-Negative Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) | Reference(s) |
| 3e | Staphylococcus aureus, Enterococcus faecalis | 3.12 | - | Salmonella typhi, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 3.12 | - | [7] |
| B4 | - | 1.1-1.5 | 17.1-18.5 | - | 1.1-1.5 | 17.1-18.5 | [9] |
| 46a/46b | - | - | - | E. coli, P. aeruginosa | 15.62 | - | [10] |
| 72b/72c | S. aureus | 6.25 | - | E. coli | 6.25 | - | [10] |
| 149 | E. faecalis | 8 | - | - | - | - | [10] |
| 16c | S. aureus | 0.025 mM | 40.3 ± 0.6 | - | - | - | [11] |
| 6g, 6k, 6f | Moderate activity | - | - | Moderate activity | - | - |
Note: "-" indicates data not available in the cited source. MIC values may be reported in different units (e.g., µM) in the original literature; conversions have been made where possible for consistency.
Antifungal Activity
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference(s) |
| 3n | Candida tropicalis, Candida albicans, Candida krusei, Cryptococcus neoformans, Aspergillus niger, Aspergillus fumigatus | 1.56-12.5 | [7] |
| 3aj, 3ba | Botrytis cinerea, Fusarium oxysporum | Better than Captan | [12] |
| 3ac, 3al | Botrytis cinerea, Fusarium oxysporum, Aspergillus spp. | - | [12] |
| 4f, 4k | Aspergillus fumigatus, Aspergillus ustus | - | [13] |
Note: "-" indicates data not available in the cited source. Some studies report qualitative comparisons to standards like Captan.
Experimental Protocols
Detailed methodologies for key experiments involved in the synthesis and antimicrobial evaluation of 2-substituted benzothiazoles are provided below.
Protocol 1: General Synthesis of 2-Substituted Benzothiazoles via Condensation
This protocol describes a common method for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and various carboxylic acids or their derivatives.[1][5]
Materials:
-
2-aminothiophenol
-
Substituted carboxylic acid, acyl chloride, or aldehyde
-
Catalyst (e.g., polyphosphoric acid (PPA), Amberlite IR-120 resin)[1]
-
Solvent (e.g., ethanol, dimethylformamide (DMF))
-
Sodium bicarbonate solution
-
Crushed ice
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in the appropriate solvent.
-
Add the substituted carboxylic acid, acyl chloride, or aldehyde (1-1.2 equivalents).
-
Add the catalyst (e.g., a catalytic amount of PPA or a suitable amount of resin).
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Neutralize the solution with sodium bicarbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Activity Assessment by Disc Diffusion Method
This protocol outlines the Kirby-Bauer disc diffusion method for determining the antibacterial susceptibility of the synthesized compounds.[14]
Materials:
-
Synthesized 2-substituted benzothiazole compounds
-
Standard antibiotic discs (e.g., Ciprofloxacin, Ampicillin) as positive controls
-
Solvent (e.g., Dimethyl sulfoxide (DMSO)) as a negative control
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound (e.g., 100 µg/mL) in DMSO.
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a nutrient agar plate to create a lawn.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds.
-
Place the impregnated discs, along with standard antibiotic discs and a DMSO-only disc, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol describes the broth microdilution method for quantifying the minimum concentration of a compound that inhibits visible microbial growth.[7][9]
Materials:
-
Synthesized 2-substituted benzothiazole compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Resazurin dye (optional, as a viability indicator)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized microbial inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, add a viability indicator like resazurin and measure the absorbance or fluorescence to determine the MIC.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the development of 2-substituted benzothiazoles as antimicrobial agents.
Caption: Workflow for the development of 2-substituted benzothiazole antimicrobial agents.
Caption: Key structure-activity relationships for 2-substituted benzothiazoles.
Caption: Potential mechanisms of antimicrobial action for 2-substituted benzothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. office2.jmbfs.org [office2.jmbfs.org]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles. | Semantic Scholar [semanticscholar.org]
- 13. One-pot sequential synthesis and antifungal activity of 2-(benzylsulfonyl)benzothiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04488D [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel Hybrid Molecules Containing Benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary methods for synthesizing novel hybrid molecules incorporating the benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines key synthetic strategies, provides detailed experimental protocols for the synthesis of prominent hybrid molecules, and presents quantitative data to facilitate the selection of appropriate methodologies.
Synthetic Strategies Overview
The synthesis of benzothiazole hybrid molecules typically involves the construction of the core benzothiazole ring followed by its conjugation with other pharmacologically active moieties. The most common and versatile approach for forming the benzothiazole nucleus is the condensation reaction of 2-aminothiophenol with various electrophilic partners.
Key Synthetic Approaches:
-
Amide Bond Formation: Coupling of an appropriate amine-containing benzothiazole derivative with a carboxylic acid, often activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), is a widely used method for creating amide-linked hybrids.
-
Thiazole Ring Formation: Hybrid molecules containing a thiazole ring linked to the benzothiazole core can be synthesized through reactions involving α-haloketones or phenacyl bromides with a thioamide precursor.
-
Urea Linkage Synthesis: The formation of a urea linkage is another effective strategy for creating hybrid molecules. This is typically achieved by reacting an amino-benzothiazole derivative with an isocyanate or by using a coupling agent like 1,1'-carbonyldiimidazole (CDI).
-
Multi-component Reactions: One-pot multi-component reactions offer an efficient and atom-economical approach to synthesize complex benzothiazole hybrids.
-
Modern Synthetic Methods: Techniques such as microwave irradiation and ultrasound-assisted synthesis have been employed to accelerate reaction times and improve yields.[1]
Experimental Protocols and Data
This section provides detailed protocols for the synthesis of three classes of benzothiazole hybrid molecules: Benzothiazole-Profen, Benzothiazole-Thiazole, and Benzothiazole-Urea-Quinoline hybrids.
Synthesis of Benzothiazole-Profen Hybrid Amides
These hybrids combine the anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class with the benzothiazole moiety.
Experimental Protocol: DCC-Mediated Amide Coupling [2]
-
Reaction Scheme:
-
2-Aminobenzothiazole is coupled with a profen (e.g., ibuprofen, ketoprofen) using DCC as a coupling agent in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
-
Materials:
-
2-Aminobenzothiazole (1.0 eq)
-
Profen (e.g., Ketoprofen) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the profen in the chosen solvent in a round-bottom flask.
-
Add 2-aminobenzothiazole to the solution.
-
Cool the mixture in an ice bath and add DCC portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Benzothiazole-Profen Hybrids Synthesis [2][3]
| Hybrid Compound | Profen Used | Solvent | Yield (%) |
| 3a | Ibuprofen | DCM | 71 |
| 3b | Ketoprofen | DCM | 76 |
| 3c | Naproxen | DCM | 74 |
| 3d | Carprofen | DCE | 92 |
| 3e | Flurbiprofen | DCM | 85 |
Synthesis of Benzothiazole-Thiazole Hybrids
These hybrids integrate two bioactive heterocyclic scaffolds, benzothiazole and thiazole, into a single molecule, often exhibiting broad-spectrum antimicrobial activity.[4]
Experimental Protocol: Hantzsch Thiazole Synthesis [4]
-
Reaction Scheme:
-
A thioamide-containing benzothiazole derivative is condensed with a substituted phenacyl bromide in ethanol under reflux to form the thiazole ring.
-
-
Materials:
-
2-(Benzo[d]thiazol-2-ylthio)ethanethioamide (1.0 eq)
-
Substituted Phenacyl Bromide (e.g., 4-nitrophenacyl bromide) (1.1 eq)
-
Ethanol
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the thioamide intermediate in ethanol in a round-bottom flask.
-
Add the substituted phenacyl bromide to the solution.
-
Reflux the reaction mixture for 3 hours, monitoring by TLC.
-
After cooling, the precipitate is filtered, washed with cold ethanol.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Quantitative Data for Benzothiazole-Thiazole Hybrids Synthesis [4]
| Hybrid Compound | Phenacyl Bromide Substituent | Yield (%) |
| 4a | H | 85 |
| 4b | 4-NO₂ | 90 |
| 4c | 4-Cl | 82 |
| 4d | 4-Br | 80 |
| 4e | 4-CH₃ | 78 |
| 4f | 4-OCH₃ | 75 |
Synthesis of Benzothiazole-Urea-Quinoline Hybrids
These complex hybrids are designed as potential antitubercular agents, combining three key pharmacophores.[5]
Experimental Protocol: Amidation Coupling [5]
-
Reaction Scheme:
-
A 4-aminoquinoline diamine intermediate is coupled with a benzothiazole-1H-imidazol-1-carboxamide intermediate.
-
-
Materials:
-
4-Aminoquinoline diamine intermediate (1.0 eq)
-
Benzothiazole-1H-imidazol-1-carboxamide intermediate (1.0 eq)
-
Dry Dichloromethane (DCM)
-
-
Procedure:
-
The synthesis is a multi-step process. The final coupling step involves reacting the 4-aminoquinoline diamine with the benzothiazole-1H-imidazol-1-carboxamide.
-
The reaction is typically carried out in a dry solvent like DCM.
-
The specific reaction conditions (temperature, time) may vary depending on the substrates.
-
Purification is generally achieved through chromatographic techniques.
-
Quantitative Data for Benzothiazole-Urea-Quinoline Hybrids Synthesis [5]
| Hybrid Compound | Yield (%) |
| 6a-y (series) | 74-97 |
Signaling Pathways and Experimental Workflows
The biological activity of these hybrid molecules is often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
Anticancer Mechanism of Benzothiazole Hybrids
Several benzothiazole hybrids exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of VEGFR-2 signaling by benzothiazole hybrids.
Some benzothiazole hybrids have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][6] This inhibition can block downstream signaling through pathways like AKT and ERK, ultimately leading to decreased cell proliferation and induction of apoptosis.[7]
Anti-inflammatory Mechanism of Benzothiazole Hybrids
The anti-inflammatory effects of certain benzothiazole derivatives are mediated through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway.
Inflammatory stimuli activate the transcription factor NF-κB, which in turn induces the expression of pro-inflammatory enzymes like COX-2 and iNOS.[8] Benzothiazole hybrids can inhibit NF-κB activation, thereby reducing the inflammatory response.[8][9]
Antimicrobial Mechanism of Action
Benzothiazole-thiazole hybrids often exert their antimicrobial effects by targeting essential bacterial enzymes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-substituted benzothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-substituted benzothiazoles.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal results during the synthesis of 2-substituted benzothiazoles, offering potential causes and solutions in a direct question-and-answer format.
Q1: My final yield is low when synthesizing from 2-aminothiophenol and an aldehyde/ketone. What are the potential causes and how can I improve it?
Low yields are a common challenge and can stem from several factors related to reaction conditions, substrate reactivity, and the cyclization/oxidation process.[1]
-
Potential Cause: Incomplete Reaction.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider gradually increasing the reaction duration or temperature.[1][2] For certain substrates, switching to a more effective solvent or catalytic system may be necessary.[1]
-
-
Potential Cause: Inefficient Cyclization and Oxidation.
-
Solution: The final step involves cyclization to a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient if the reaction is open to the air. In other cases, adding an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often with an acid like HCl, is highly effective.[1][3] Dimethyl sulfoxide (DMSO) can also serve as both the solvent and the oxidant.[1][4]
-
-
Potential Cause: Suboptimal Reaction Conditions.
-
Solution: Systematically optimize the reaction parameters. Key variables include the choice of solvent (e.g., ethanol, DMSO, or solvent-free conditions), catalyst (e.g., zeolites, ZnO nanoparticles, H₂O₂/HCl), and temperature, which can range from room temperature to reflux depending on the specific reactants.[1] Microwave irradiation is a modern approach that can dramatically reduce reaction times and improve yields.[1][3]
-
-
Potential Cause: Low Substrate Reactivity.
-
Solution: The nature of the aldehyde or ketone is critical. Aromatic aldehydes, especially those with electron-withdrawing groups, are generally more reactive and give higher yields than aliphatic aldehydes.[1][3] If using ketones, the reaction may require harsher conditions, specific catalysts like CuBr₂, and longer reaction times.[3][5]
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
Byproduct formation consumes starting materials and complicates purification.
-
Potential Cause: Side Reactions from Harsh Conditions.
-
Solution: High temperatures or highly acidic conditions can promote undesired side reactions such as sulfonation or halogenation of the aromatic rings.[2] Maintain the reaction temperature within the optimal range and avoid excessive heating. If using strong acids, ensure the concentration is appropriate.
-
-
Potential Cause: Unreacted Starting Materials.
-
Solution: Incomplete conversion results in starting materials contaminating the final product. Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC to ensure full consumption of the limiting reagent.[2]
-
Q3: The color of my final product is off-white, yellow, or brown, indicating impurities. How can I improve the purity and color?
-
Solution: Recrystallization. Dissolve the crude product in a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form pure crystals, leaving impurities in the solvent.[2]
-
Solution: Activated Carbon Treatment. For colored impurities, add a small amount of activated carbon (e.g., Norit) to the hot solution of the crude product, filter the suspension while hot to remove the carbon and adsorbed impurities, and then allow the filtrate to crystallize.[2]
-
Solution: Regeneration from Salt. The product can sometimes be purified by forming its hydrochloride salt, isolating it, and then regenerating the free base to remove residual color.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles? The most prevalent method involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, or acyl halides.[3][6] Other routes include the intramolecular cyclization of N-arylthioureas or thiobenzanilides.[7][8]
Q2: What is the role of the catalyst in this synthesis? Catalysts are crucial for improving reaction rates and yields. They can facilitate key steps like condensation and oxidation. A wide variety of catalysts have been developed, including Brønsted acids (HCl), Lewis acids (FeCl₃, Ni(II) salts), metal catalysts (Pd, Cu, Ru), and green catalysts like zeolites or enzymes.[1][7][8][9] Some modern protocols are catalyst-free, relying on conditions like microwave irradiation or visible light.[3][9]
Q3: Can I use "green" or environmentally friendly methods for this synthesis? Yes, several green chemistry approaches have been developed. These include using water as a solvent, employing reusable heterogeneous catalysts, running reactions under solvent-free conditions, and utilizing energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption.[3][6][9] The H₂O₂/HCl system is considered an eco-friendly catalytic method.[3][9]
Q4: Is microwave-assisted synthesis effective for 2-substituted benzothiazoles? Microwave-assisted synthesis is highly effective, often leading to significantly shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][9]
Q5: Are there any safety hazards I should be aware of? Yes, the synthesis can involve hazardous materials. 2-aminothiophenol has an unpleasant odor and is toxic. Many solvents are flammable, and reagents like strong acids or oxidants can be corrosive. Always conduct the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all chemicals used.[2]
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a general workflow for optimizing reaction conditions and a logical approach to troubleshooting low product yields.
Caption: General workflow for optimizing the synthesis of 2-substituted benzothiazoles.
Caption: Decision tree for troubleshooting low yields in benzothiazole synthesis.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions for the synthesis of 2-substituted benzothiazoles via the common route of condensing 2-aminothiophenol with aromatic aldehydes.
| Catalyst / Reagent System | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂O₂ / HCl | Ethanol | Room Temp. | 45-60 min | 85-94% | [3] |
| L-proline | Solvent-free | 80 °C (MW) | 15 min | 59-92% | [3] |
| Amberlite IR120 resin | Solvent-free | 85 °C (MW) | 5-10 min | 88-95% | [3] |
| Ag₂O | Solvent-free | MW Irradiation | 4-8 min | 92-98% | [3] |
| SnP₂O₇ | Solvent-free | 80 °C | 8-35 min | 87-95% | [9] |
| None (Visible Light) | Ethanol | Room Temp. | 6-12 h | 34-94% | [3] |
| None | DMSO | 140 °C | 22 h | ~90% | [4] |
| CuBr₂ (with ketones) | Ethanol | Reflux | 8 h | 62-≥70% | [3] |
Experimental Protocols
Below are detailed methodologies for two distinct and effective synthetic procedures.
Protocol 1: Green Synthesis using H₂O₂/HCl at Room Temperature
This protocol is adapted from a highly efficient and environmentally benign method.[1][3]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
30% Hydrogen peroxide (H₂O₂) (approx. 6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (approx. 3.0 mmol)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in an appropriate amount of ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol).
-
Following the H₂O₂ addition, add concentrated hydrochloric acid (HCl) (approx. 3.0 mmol) dropwise to the mixture.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][3]
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: A solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water or a cold ethanol/water mixture and dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis using a Resin Catalyst
This protocol is based on a rapid, solvent-free method utilizing microwave irradiation.[3]
Materials:
-
2-Aminothiophenol
-
Aromatic or heteroaryl aldehyde
-
Amberlite IR120 resin (catalytic amount)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, add 2-aminothiophenol, the desired aldehyde, and a catalytic amount of Amberlite IR120 resin. No solvent is required.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 85 °C) for a short duration (typically 5-10 minutes).[3]
-
Reaction Monitoring: The reaction often goes to completion within the specified time. Progress can be confirmed by TLC analysis of a small aliquot (dissolved in a suitable solvent like ethyl acetate).
-
Work-up and Isolation: After cooling, add a solvent such as ethyl acetate to the vial to dissolve the product.
-
Purification: Filter the mixture to remove the solid resin catalyst. The resin can often be washed with additional solvent, dried, and reused. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization if needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
common side products in 2-aminobenzothiazole synthesis and their avoidance
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-aminobenzothiazole. The focus is on identifying, minimizing, and avoiding common side products to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-aminobenzothiazole?
A1: The most prevalent laboratory and industrial methods for synthesizing 2-aminobenzothiazoles include the Hugershoff reaction, which involves the oxidative cyclization of arylthioureas, and the Jacobsen synthesis, a one-pot reaction of an aniline, a thiocyanate salt, and a halogen.[1] More contemporary methods may utilize metal catalysts (e.g., Ru, Pd, Cu) for the intramolecular oxidative cyclization of N-arylthioureas, often providing milder reaction conditions.[2]
Q2: What are the primary challenges and common side products encountered during the synthesis of 2-aminobenzothiazole from aniline and thiocyanate?
A2: Researchers often face challenges such as low yields, the formation of unwanted side products, and difficulties in purification. The most common side products include:
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Regioisomers: When using meta-substituted anilines, a mixture of 5- and 7-substituted 2-aminobenzothiazoles can be formed.[1]
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Aromatic Bromination: Excess bromine or other halogenating agents can lead to the bromination of the aromatic ring of the aniline starting material or the 2-aminobenzothiazole product.[1]
-
Para-thiocyanation: A significant side reaction, especially with anilines that are unsubstituted at the para-position, is the thiocyanation at the para-position of the aniline ring.[1][3]
-
Polymeric Byproducts: Under strong oxidizing conditions or at high temperatures, aniline and its derivatives can polymerize, leading to the formation of dark, insoluble materials often referred to as "aniline black".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-aminobenzothiazole and provides actionable solutions.
Issue 1: Formation of a mixture of regioisomers (5- and 7-substituted products).
-
Root Cause: The use of a meta-substituted aniline as a starting material can lead to cyclization at two different positions, resulting in a mixture of 5- and 7-substituted 2-aminobenzothiazoles.[1] The ratio of these isomers is influenced by the steric and electronic properties of the substituent.
-
Solutions:
-
Strategic Selection of Starting Material: If a specific regioisomer is desired, it is best to start with an aniline that is appropriately substituted to direct the cyclization to the desired position.
-
Chromatographic Separation: If a mixture is formed, the isomers can often be separated by column chromatography.[4]
-
Influence of Substituents: The steric bulk of the meta-substituent can significantly influence the product ratio. For example, using 3-bromoaniline results in an almost 1:1 mixture of the 5- and 7-bromo isomers, whereas the bulkier 3-phenylaniline yields a mixture highly enriched in the 5-phenyl isomer (approximately 95:5 ratio).[4]
-
Issue 2: Presence of brominated aromatic side products.
-
Root Cause: This issue arises from the reaction of excess bromine with the electron-rich aromatic ring of the aniline or the product.
-
Solutions:
-
Controlled Addition of Bromine: Add the bromine solution dropwise to the reaction mixture, preferably at a low temperature (e.g., below 10°C), to maintain a low concentration of free bromine.[2]
-
Stoichiometric Control: Use a precise stoichiometric amount of the halogenating agent to avoid excess that can lead to side reactions.[1]
-
Milder Brominating Agents: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) instead of liquid bromine to improve selectivity.[4]
-
Issue 3: Significant formation of the para-thiocyanated aniline byproduct.
-
Root Cause: This is a competing electrophilic substitution reaction that is particularly favorable when the para-position of the aniline is unsubstituted.[3]
-
Solutions:
-
Use of Para-Substituted Anilines: The most effective way to avoid this side product is to use an aniline that is already substituted at the para-position.[2]
-
Two-Step Hugershoff Reaction: A two-step approach, where the arylthiourea is first synthesized and isolated before cyclization (the Hugershoff reaction), can offer better control and minimize para-thiocyanation.[1]
-
Issue 4: The reaction mixture turns dark brown or black, resulting in a low yield.
-
Root Cause: The dark coloration is often due to the formation of polymeric oxidation products of aniline or the product itself, which is promoted by high temperatures and excess oxidant.
-
Solutions:
-
Temperature Control: Maintain a low reaction temperature, especially during the addition of the oxidizing agent.[2]
-
Optimize Oxidant Amount: Use the minimum effective amount of the oxidizing agent to prevent over-oxidation.[2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.[2]
-
Quantitative Data on Side Product Formation
The following table summarizes data on the formation of regioisomers in the synthesis of 2-aminobenzothiazoles from meta-substituted anilines.
| 3-Substituted Aniline | Ratio of 5-substituted to 7-substituted Isomer | Reference |
| 3-Bromoaniline | Approximately 1:1 | [4] |
| 3-Phenylaniline | Approximately 95:5 | [4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Amino-6-chlorobenzothiazole (Hugershoff Reaction)
This protocol is adapted from a high-yield industrial synthesis and focuses on minimizing side products.[3]
Materials:
-
p-Chlorophenylthiourea
-
98% Sulfuric acid
-
48% aqueous Hydrobromic acid (HBr)
-
Methanol
-
Acetone
Procedure:
-
Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.
-
While maintaining the temperature at 45-50°C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.
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After the addition is complete, maintain the mixture at 45-50°C for an additional 1.5 hours.
-
Increase the temperature to 65-70°C and hold for 6 hours.
-
Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70°C.
-
Cool the mixture again and filter the precipitated product.
-
Wash the collected solid with three 150 ml portions of acetone.
-
Dry the final product. This method has been reported to yield approximately 92% of 2-amino-6-chlorobenzothiazole.[3]
Protocol 2: Regioselective Synthesis of 5- and 7-Substituted 2-Aminobenzothiazoles
This protocol outlines the synthesis from a 3-substituted aniline, which can be adapted to manage the formation of regioisomers.[4]
Materials:
-
3-Substituted aniline (e.g., 3-bromoaniline or 3-phenylaniline)
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve the 3-substituted aniline in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add a solution of potassium thiocyanate in acetic acid to the cooled mixture.
-
Dropwise, add a solution of bromine in acetic acid while ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization to separate the 5- and 7-substituted isomers.
Visualizations
References
purification of 2-(dimethylamino)benzothiazole using column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(dimethylamino)benzothiazole using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 2-(dimethylamino)benzothiazole?
A1: For the purification of 2-(dimethylamino)benzothiazole and related compounds, silica gel is the most commonly used stationary phase.[1][2] Its polar nature allows for effective separation based on the polarity of the components in the crude mixture. Standard silica gel with a mesh size of 60-120 or 230-400 is typically suitable.
Q2: Which mobile phase system is best for eluting 2-(dimethylamino)benzothiazole?
A2: A mixture of n-hexane and ethyl acetate is a widely effective mobile phase for the column chromatography of benzothiazole derivatives.[1][3] The optimal ratio will depend on the specific impurities present in your crude product. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 4:1 or 3:1 mixture of hexane to ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35 for optimal separation on the column.
Q3: How can I visualize 2-(dimethylamino)benzothiazole on a TLC plate?
A3: 2-(Dimethylamino)benzothiazole can typically be visualized on a TLC plate using a UV lamp (254 nm), as benzothiazole derivatives are often UV-active. Staining with potassium permanganate or iodine can also be used as alternative visualization techniques.
Q4: What are the potential stability issues for 2-(dimethylamino)benzothiazole during purification?
A4: 2-Aminobenzothiazole derivatives can be susceptible to degradation under certain conditions. Prolonged exposure to strong acids or bases, high temperatures, and excessive light should be avoided. It is advisable to conduct the purification at room temperature and to store the purified compound in a cool, dark, and dry place.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of 2-(dimethylamino)benzothiazole.
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The polarity of the mobile phase is too high or too low. | Optimize the mobile phase composition using TLC. If the spots are too close together, try a less polar solvent system (increase the proportion of hexane). If the spots are not moving from the baseline, increase the polarity (increase the proportion of ethyl acetate). A shallow gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also improve separation. |
| The column is overloaded with the crude product. | Use an appropriate amount of crude product for the column size. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate). |
| The compound may be interacting strongly with the silica gel. | Consider adding a small amount of a more polar solvent, such as methanol (0.5-1%), to the mobile phase to help elute highly polar compounds. Alternatively, a different stationary phase like alumina might be considered. | |
| Streaking or Tailing of the Product Band | The crude product is not fully dissolved before loading onto the column. | Ensure the crude product is completely dissolved in a minimal amount of the mobile phase or a suitable solvent before loading. |
| The column is packed unevenly. | Ensure the silica gel is packed uniformly without any cracks or channels. Tapping the column gently during packing can help settle the stationary phase. | |
| The compound is degrading on the silica gel. | Work quickly and avoid prolonged exposure of the compound to the silica gel. If degradation is suspected, consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of triethylamine in the mobile phase. | |
| Low Recovery of the Purified Product | The product is co-eluting with an impurity. | Re-optimize the mobile phase for better separation. It may be necessary to collect smaller fractions and analyze them by TLC to isolate the pure product. |
| The product is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Try eluting with a more polar solvent system or consider using a different stationary phase. | |
| The product is volatile. | Be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. |
Experimental Protocol: Column Chromatography of 2-(Dimethylamino)benzothiazole
This is a general protocol and may require optimization based on the specific reaction mixture.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable and the eluent runs clear.
2. Sample Loading:
-
Dissolve the crude 2-(dimethylamino)benzothiazole in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
4. Product Recovery:
-
Combine the fractions that contain the pure 2-(dimethylamino)benzothiazole, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | n-Hexane / Ethyl Acetate |
| Initial Mobile Phase Ratio | 9:1 (Hexane:Ethyl Acetate) |
| Target Rf on TLC | 0.25 - 0.35 |
Table 2: Example of a Gradient Elution Profile
| Step | Hexane (%) | Ethyl Acetate (%) | Volume |
| 1 | 95 | 5 | 2 x Column Volume |
| 2 | 90 | 10 | 5 x Column Volume |
| 3 | 85 | 15 | 5 x Column Volume |
| 4 | 80 | 20 | 5 x Column Volume |
Note: This is an example profile and should be optimized based on TLC analysis.
Visualizations
Caption: Troubleshooting workflow for the column chromatography purification of 2-(dimethylamino)benzothiazole.
Caption: Step-by-step experimental workflow for the purification of 2-(dimethylamino)benzothiazole.
References
improving the yield and purity of 2-phenylbenzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylbenzothiazole for improved yield and purity.
Frequently Asked Questions (FAQs) / Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Potential Causes:
-
Poor Quality of Starting Materials: The primary precursor, 2-aminothiophenol, is susceptible to oxidation into 2,2'-dithiobis(aniline), which will not participate in the desired reaction.[1] Benzaldehyde can also oxidize to benzoic acid over time.
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, solvent, and catalyst can significantly impact the yield. For instance, insufficient heating or reaction time may lead to incomplete conversion.[2]
-
Presence of Water: Moisture in the reaction can interfere with certain catalysts and reaction intermediates.[2]
-
Inefficient Catalyst: The choice and activity of the catalyst are crucial. An inactive or inappropriate catalyst will result in poor conversion.[2]
Solutions:
-
Purify Starting Materials: Use freshly purified 2-aminothiophenol or store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] Ensure the purity of benzaldehyde.
-
Optimize Reaction Conditions:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2] If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.[2] Some methods report high yields with reaction times as short as a few minutes under microwave irradiation[3][4] or a few hours under conventional heating.[3][5]
-
Solvent Selection: The choice of solvent can be critical. Dimethyl sulfoxide (DMSO) is commonly used, sometimes in combination with an oxidant.[6][7] Green chemistry approaches have utilized solvents like water or deep eutectic solvents.[4][8]
-
Catalyst Selection: A wide range of catalysts have been shown to be effective, including various acids, metal catalysts, and even biocatalysts.[3][4][9][10] Ensure your chosen catalyst is fresh and active.[2]
-
-
Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction, especially if using moisture-sensitive reagents or catalysts.[2]
Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I purify the product?
Potential Causes:
-
Formation of Side Products:
-
Unreacted Starting Materials: If the reaction does not go to completion, the final product will be contaminated with 2-aminothiophenol and benzaldehyde.
Solutions:
-
Prevent Side Reactions:
-
Purification Techniques:
-
Column Chromatography: This is the most effective method for separating 2-phenylbenzothiazole from impurities with similar polarities.[2] A common solvent system is a gradient of ethyl acetate in hexane.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.[2]
-
Q3: The reaction mixture turns dark, and I isolate a significant amount of a disulfide byproduct. How can I avoid this?
Potential Causes:
-
Oxidation of 2-Aminothiophenol: This starting material is highly prone to oxidative dimerization to form 2,2'-dithiobis(aniline), especially under aerobic conditions or in the presence of certain catalysts.[1]
Solutions:
-
Inert Atmosphere: The most effective way to prevent this side reaction is to perform the entire synthesis under an inert atmosphere of nitrogen or argon.[1]
-
Use of Fresh Starting Material: Use freshly acquired or purified 2-aminothiophenol to minimize the presence of pre-existing disulfide impurities.
-
Alternative Synthetic Routes: Consider synthetic pathways that start from the disulfide itself, such as the reaction of 2,2'-diaminodiphenyl disulfide with benzaldehyde in the presence of a suitable catalyst.[5]
Quantitative Data Summary
The yield of 2-phenylbenzothiazole is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize reported yields for various methods.
Table 1: Yields from Condensation of 2-Aminothiophenol and Benzaldehyde Derivatives
| Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature, 1h | 85-94 | [3][9] |
| NH₄Cl | Methanol-Water | Room Temperature, 1h | High | [3] |
| Laccase | - | Room Temperature | Good to Excellent | [3] |
| SnP₂O₇ | - | - | 87-95 | [3] |
| Iodine | DMF | - | - | [7] |
| [CholineCl][Imidazole]₂ | Solvent-free | 120 °C | 78 | [8] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 °C, 30-60 min | 67-96 | [4] |
| Bovine Serum Albumin (BSA) | Water | Room Temperature, 8h | 79-93 | [4] |
Table 2: Yields from Other Synthetic Methods
| Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 2,2'-diaminodiphenyl disulfide, benzaldehyde | Copper chloride | Room Temperature, 1.5h, ball mill | High | [5] |
| ortho-methoxythiobenzamides | - | Jacobson Synthesis | - | [11][12][13] |
| α-keto acids, 2-aminothiophenols | H₂O₂, blue LED | Room Temperature, 20h | 85 | [14] |
Detailed Experimental Protocols
Protocol 1: Condensation of 2-Aminothiophenol with Benzaldehyde using H₂O₂/HCl
This protocol is adapted from a method reported to give excellent yields at room temperature.[3][9]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol.
-
To this solution, add H₂O₂ (6 mmol) and HCl (3 mmol) while stirring at room temperature. A 1:1:6:3 ratio of 2-aminothiophenol:benzaldehyde:H₂O₂:HCl has been found to be optimal.[3][9]
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis from 2,2'-Diaminodiphenyl Disulfide and Benzaldehyde
This method utilizes a ball mill for a solvent-free reaction at room temperature.[5]
Materials:
-
2,2'-Diaminodiphenyl disulfide
-
Benzaldehyde
-
Copper chloride (catalyst)
-
Stainless steel bottle (for ball mill)
-
Planetary ball mill
-
Ethyl acetate
Procedure:
-
Place 2,2'-diaminodiphenyl disulfide (0.6 mmol), benzaldehyde (1 mmol), and copper chloride (0.09 mmol) into a 50 ml stainless steel bottle.
-
Seal the bottle and fix it in a planetary ball mill.
-
Mill the reaction mixture at room temperature for 1.5 hours at a speed of 300 rpm.
-
After the reaction is complete, add ethyl acetate to the reaction mixture to dissolve the organic components.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purify the product as needed by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for 2-phenylbenzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 6. core.ac.uk [core.ac.uk]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of benzothiazoles viaipso substitution of ortho-methoxythiobenzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
addressing stability issues of benzothiazole compounds in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common stability issues encountered in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My benzothiazole compound is showing signs of degradation in an aqueous buffer. What are the most common causes?
A1: The stability of benzothiazole derivatives in aqueous solutions is influenced by several factors. The most common causes of degradation are exposure to non-optimal pH levels, light, elevated temperatures, and oxidizing conditions.[1][2] Benzothiazoles are generally considered recalcitrant but can undergo degradation through pathways like hydroxylation and the opening of the thiazole or benzene ring.[3][4]
-
pH: The rate of hydrolysis for many benzothiazole derivatives is pH-dependent. For instance, the hydrolysis of certain styrenic Schiff bases of benzothiazole increases as the acidity of the medium is enhanced.[5][6] Conversely, for other degradation processes, the rate may decrease with increasing pH.[3][4]
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photodegradation.[1][7] This can lead to various reactions, including photodimerization, the formation of hydroxybenzothiazole derivatives, or more complex transformations.[8]
-
Temperature (Thermal Degradation): Higher temperatures accelerate the rate of chemical degradation for most compounds.[1] The thermal stability of benzothiazole derivatives varies, with decomposition often occurring at elevated temperatures.[9]
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation.[1] Studies often use hydrogen peroxide to simulate oxidative stress conditions.[10]
To begin troubleshooting, review your experimental setup against these factors. A systematic approach, such as a forced degradation study, can help identify the specific cause.
Q2: How significantly does pH impact the stability of my compound, and how can I select an appropriate buffer?
A2: The pH of your aqueous solution is a critical factor. The stability of the benzothiazole ring and its substituents can be highly pH-dependent.
-
Hydrolysis: Benzothiazolium salts are susceptible to hydrolysis at alkaline pH (e.g., pH 8), leading to the decomposition of the starting salt and the formation of products like 2-styrylbenzothiazole.[11] For other derivatives, such as certain Schiff bases, hydrolysis is accelerated in acidic conditions (e.g., pH 4.4).[5][6]
-
Degradation Rate: The rate of degradation can vary significantly across the pH scale. In one study involving a UV-activated degradation process, the rate constant for benzothiazole decreased as the pH increased from 3.0 to 11.0.[3][4] In another study using a UV/persulfate process, the optimal degradation rate occurred at pH 7.[12]
Recommendation: To select an appropriate buffer, perform a preliminary pH screening experiment. Prepare your compound in a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9) and monitor its stability over time using an analytical technique like HPLC. Choose the pH at which your compound exhibits the highest stability for your experimental window.
Q3: My compound appears to be light-sensitive. What are the best practices for preventing photodegradation?
A3: Photodegradation is a common issue for aromatic heterocyclic compounds like benzothiazoles.[1] The absorption of UV radiation can lead to the formation of various photoproducts.[7]
Best Practices for Prevention:
-
Use Amber Glassware: Always prepare and store solutions of benzothiazole compounds in amber-colored glass vials or flasks to block UV and visible light.
-
Protect from Ambient Light: When running experiments, shield your containers (e.g., beakers, microplates, autosampler trays) from direct laboratory light by wrapping them in aluminum foil.
-
Minimize Exposure Time: Prepare solutions fresh whenever possible and minimize the time they are exposed to any light source before analysis or use.
-
Conduct Photostability Studies: If your application requires light exposure, formally assess the compound's photostability according to ICH Q1B guidelines. This involves exposing the compound to controlled light sources and quantifying the degradation.
Q4: How can I analyze and identify the degradation products of my benzothiazole compound?
A4: A stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13][14]
-
Method: A gradient reversed-phase HPLC method with UV detection is typically developed. This method should be capable of resolving the active pharmaceutical ingredient (API) from all known impurities and degradation products.[14]
-
Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to identify the chemical structures of the unknown peaks that appear during stability studies.[12] Common degradation pathways for benzothiazoles include hydroxylation and ring cleavage, which can be identified by changes in the molecular weight of the degradants.[3][4]
A forced degradation study is the standard approach to intentionally generate degradation products and validate that your analytical method can detect them.
Troubleshooting and Experimental Workflows
This workflow provides a logical sequence for diagnosing and addressing stability issues.
Caption: A flowchart for troubleshooting benzothiazole stability issues.
Quantitative Data Summary
The stability of benzothiazole compounds is highly dependent on the specific derivative and the environmental conditions. The table below summarizes degradation rate data from published studies.
| Compound | Stress Condition | pH | Rate Constant (k) | Observations | Reference |
| Benzothiazole (BTH) | UV-activated Peracetic Acid | 3.0 - 11.0 | 0.059 min⁻¹ (overall) | Degradation rate decreases with increasing pH. | [3][4] |
| Benzothiazole (BTH) | UV-activated Persulfate | 7.0 | 0.0847 min⁻¹ | Optimal degradation observed at neutral pH. | [12] |
| Benzothiazole (BTH) | UV-activated Persulfate | 3.0 | 0.0516 min⁻¹ | Slower degradation in acidic conditions. | [12] |
| Benzothiazole (BTH) | UV-activated Persulfate | 11.0 | 0.0450 min⁻¹ | Slower degradation in basic conditions. | [12] |
| Styrenic Schiff Base | Hydrolysis (Aqueous Buffer) | 4.4 | First-order kinetics | Rate increases as acidity increases. | [5][6] |
| Styrenic Schiff Base | Hydrolysis (Aqueous Buffer) | 8.5 | First-order kinetics | Slower rate compared to acidic pH. | [5][6] |
| 2-Styrylbenzothiazolium salts | Hydrolysis (Aqueous Buffer) | ~8.0 | - | Rapid decomposition observed. | [11] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is performed to identify likely degradation products and establish the intrinsic stability of a compound.[15][16] This protocol is essential for developing a stability-indicating analytical method.
Caption: Workflow for a typical forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of the benzothiazole compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Acid and Base Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl (for acid) and 0.1 M NaOH (for base) to achieve the target concentration.
-
Incubate samples at an elevated temperature (e.g., 50-70°C).[10]
-
Collect samples at various time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the acid samples with NaOH and the base samples with HCl.[10]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose both the solid compound and a solution to dry heat (e.g., 70°C) in a calibrated oven.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B. A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the largest degradation products are detected.
Protocol 2: Stability-Indicating HPLC Method Development
This is a general protocol for developing an HPLC method to monitor the stability of a benzothiazole compound.
Methodology:
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: Use a Photodiode Array (PDA) or UV detector. Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined from a UV scan). Also, monitor at a lower wavelength (e.g., 220 nm) to detect degradants that may have different chromophores.
-
Gradient Elution: Develop a gradient elution method to ensure separation of the polar and non-polar degradants from the parent peak.
-
Example Gradient: Start with 5-10% B, ramp to 95% B over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Method Validation: Once developed using samples from the forced degradation study, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijisrt.com [ijisrt.com]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Low Reactivity of Substituted 2-Aminothiophenols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low reactivity of substituted 2-aminothiophenols in chemical syntheses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in reactions involving substituted 2-aminothiophenols, particularly in the synthesis of benzothiazoles, can arise from several factors. Here are the primary areas to investigate:
-
Sub-optimal Catalyst: The choice of catalyst is crucial and often depends on the specific substrates. While some reactions can proceed without a catalyst, many benefit from acidic or metallic catalysts.[1] If you are not using a catalyst, consider adding one. If you are already using a catalyst, it may not be the most effective for your particular substrates.
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent play a significant role. Some reactions require elevated temperatures (reflux), while others can proceed efficiently at room temperature.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often increase yields.[1][2]
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Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide byproducts, reducing the availability of your starting material for the desired reaction.[1] It is advisable to use fresh or purified 2-aminothiophenol and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Substituent Effects: The electronic properties of substituents on both the 2-aminothiophenol and the reacting partner (e.g., aldehyde) can influence reactivity. For instance, aromatic aldehydes with electron-withdrawing groups tend to be more reactive and may result in higher yields.[2]
-
Inefficient Cyclization and Oxidation: The final steps in benzothiazole synthesis involve cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[2] If the oxidation step is inefficient, the reaction can stall, leading to low yields of the desired product.[2] Ensure an adequate oxidant is present; in many cases, atmospheric oxygen is sufficient, but sometimes an explicit oxidizing agent like hydrogen peroxide (H₂O₂) is required.[2]
Q2: I am observing significant side product formation. What are these side products and how can I minimize them?
A2: A common side product is the disulfide formed from the oxidation of 2-aminothiophenol.[1] To minimize this, use fresh reagents and consider an inert atmosphere.[1] Another possibility is the formation of a Schiff base intermediate that does not efficiently cyclize.[2] Optimizing the catalyst and reaction temperature can often favor the desired cyclization pathway.[2]
Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?
A3: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached an unfavorable equilibrium. To address this, you can:
-
Increase the Temperature: Many condensation reactions are accelerated by heating. If you are conducting the reaction at room temperature, try heating it to reflux.[1]
-
Utilize Microwave Irradiation: This technique can significantly shorten reaction times and drive reactions to completion.[1]
-
Change the Solvent: The polarity of the solvent can impact the reaction rate. Experimenting with different solvents or even solvent-free conditions can be beneficial.[1][2]
-
Re-evaluate Your Catalyst: An inefficient catalyst can lead to sluggish reactions. Consider screening different types of catalysts (e.g., acid catalysts, metal nanoparticles, or ionic liquids).[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde?
A1: The reaction generally proceeds through a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The final step is an oxidation of the resulting benzothiazoline to the aromatic benzothiazole ring.[2]
Q2: What are some effective catalysts for this synthesis?
A2: A variety of catalysts have been shown to be effective, including:
-
Metal-based catalysts: ZnO nanoparticles are cost-effective, reusable, and provide excellent yields in short reaction times.[3] VOSO₄ is another accessible and eco-friendly option.[3]
-
Green catalysts: Amberlite IR120 resin and hydrotalcite are environmentally friendly choices.[1][3] L-proline has also been used effectively in microwave-assisted, solvent-free conditions.[4]
-
Ionic liquids: Phosphonium-based acidic ionic liquids have demonstrated high efficiency.[3]
-
Oxidizing systems: A combination of H₂O₂/HCl is a highly efficient system for promoting the reaction at room temperature.[3]
Q3: Can I use reactants other than aldehydes?
A3: Yes, other reactants can be used, though they may require different conditions.
-
Carboxylic acids: Can be used but often require harsher conditions or specific catalysts, and may result in lower yields compared to aldehydes.[2][4]
-
Ketones: Can also be used, but are generally less reactive than aldehydes. The reaction may require a strong Brønsted acid catalyst and heating to reflux.[1]
-
Nitriles: Can be reacted with 2-aminothiophenol to produce 2-substituted benzothiazoles.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzothiazoles
| Catalyst | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
| ZnO Nanoparticles | 2-Aminothiophenol, Aldehydes | Solvent-free, Room Temp | 2-8 min | 79-91% | [3] |
| H₂O₂/HCl | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol, Room Temp | 45-60 min | 85-94% | [3] |
| Phosphonium Acidic IL | 2-Aminothiophenol, Aldehydes | 120 °C, 7 mol% catalyst | 25-90 min | 75-92% | [3] |
| VOSO₄ | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temp | 40-50 min | 87-92% | [3] |
| Amberlite IR120 Resin | 2-Aminothiophenol, Aromatic Aldehydes | Microwave, 85 °C | 5-10 min | 88-95% | [3] |
| L-Proline | 2-Aminothiophenol, Aryl Aldehydes | Solvent-free, Microwave | Not specified | Good to Moderate | [4] |
Experimental Protocols
Protocol 1: ZnO Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzothiazoles (Solvent-Free)
-
Reaction Setup: In a mortar, add 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and ZnO nanoparticles (e.g., 5 mol%).[1]
-
Reaction: Grind the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 30 minutes).[1]
-
Work-up: Upon completion, the crude product can often be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: H₂O₂/HCl-Catalyzed Synthesis of 2-Substituted Benzothiazoles
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[2]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[2]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC (typically 45-60 minutes).[2]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[2]
-
Isolation: Collect the precipitated solid product by vacuum filtration.[2]
Protocol 3: Microwave-Assisted Synthesis using Amberlite IR120 Resin
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR120 resin (e.g., 100 mg).[1]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 85 °C) for the required time (typically 5-10 minutes).
-
Work-up: After cooling, filter the resin and wash it with a suitable solvent. The filtrate contains the crude product, which can be purified further.
Visualizations
Caption: Strategies to overcome the low reactivity of 2-aminothiophenols.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Efficient Synthesis of 2-Substituted Benzothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of 2-substituted benzothiazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-substituted benzothiazoles, a crucial scaffold in medicinal chemistry.[1][2]
Q1: My reaction is not going to completion, and I still see starting materials on my TLC. What should I do?
A1: Several factors could be contributing to an incomplete reaction:
-
Catalyst Activity: If you are using a catalyst, ensure it is fresh and active.[3] Some catalysts, especially heterogeneous ones, can lose activity over time or with repeated use.
-
Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.[3]
-
Solvent Purity: The presence of water can hinder the reaction. Ensure you are using anhydrous solvents and that all glassware is thoroughly dried before use.[3]
Q2: I am observing the formation of multiple spots on my TLC, indicating impurities. What are the likely side products and how can I minimize them?
A2: The formation of byproducts is a common challenge. Potential side reactions include:
-
Oxidation of 2-Aminothiophenol: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzothiazole.[3] Ensuring optimal reaction conditions (temperature and time) can promote complete conversion.
-
Self-Condensation: 2-aminothiophenol can undergo self-condensation. Careful control of stoichiometry and reaction conditions can help to reduce this.[3]
-
Purification: Careful purification by column chromatography is often necessary to separate the desired product from these impurities.[3]
Q3: My product yield is consistently low. How can I improve it?
A3: Low yields can be addressed by:
-
Optimizing Catalyst Loading: The amount of catalyst can significantly impact the yield. Perform small-scale optimization experiments to determine the optimal catalyst loading for your specific substrate.
-
Choice of Solvent: The solvent can influence reaction rates and yields. While solvents like Dimethyl Sulfoxide (DMSO) are commonly used, exploring other options based on literature for your specific catalyst system may be beneficial.[3]
-
Substrate Purity: Ensure the purity of your starting materials, particularly the 2-aminothiophenol and the aldehyde/ketone.[3] Impurities can interfere with the catalyst and lead to side reactions.
-
Work-up Procedure: An inefficient work-up can lead to product loss. Ensure proper pH adjustment during neutralization and use an adequate volume and number of extractions to recover the product completely.[3]
Q4: Can I reuse my heterogeneous catalyst?
A4: Many heterogeneous catalysts used for benzothiazole synthesis are designed for recyclability. For instance, catalysts like SnP₂O₇ and various nanoparticle-based catalysts have been shown to be reusable for several cycles with minimal loss of activity.[1] After the reaction, the catalyst can typically be recovered by filtration, washed, dried, and reused. However, it is advisable to check the catalyst's activity after each cycle.
Catalyst Performance Data
The selection of an appropriate catalyst is critical for the efficient synthesis of 2-substituted benzothiazoles. The following table summarizes the performance of various catalytic systems for the reaction of 2-aminothiophenol with aldehydes.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | A simple and efficient method with short reaction times.[1][4] |
| ZnO NPs | Ethanol/Neat | Room Temperature | 2-8 min | High | Very effective with extremely short reaction times.[1] |
| Cu(II)-containing nano-silica triazine dendrimer | Not specified | Not specified | 15-90 min | 87-98 | High yields with a wide substrate scope.[1] |
| Amberlite IR120 resin | Microwave | 85 | 5-10 min | 88-95 | An eco-friendly approach using microwave irradiation.[1] |
| Ag₂O | Microwave | 80 | 4-8 min | 92-98 | Rapid kinetics and impressive yields under microwave conditions.[1] |
| SnP₂O₇ or Sm@t-MSN | Not specified | Not specified | Not specified | 68-97 | Heterogeneous catalysts that can be recycled multiple times.[1] |
| MoO₃ nanorods | Solvent-free | 80 | 10-25 min | 84-95 | A green, solvent-free method with a recyclable catalyst.[1] |
| [Ru(bpy)₃Cl₂] (0.1 mol%) | Not specified | Visible Light | Not specified | Not specified | A visible light-driven photoredox catalysis approach.[5][6] |
Experimental Protocols
Below are detailed methodologies for two key experiments cited in the literature.
Protocol 1: Synthesis of 2-Phenyl-1,3-benzothiazole using H₂O₂/HCl Catalyst [1][4]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) in ethanol.
-
To the stirred solution, add benzaldehyde (1 mmol).
-
Subsequently, add H₂O₂ (6 mmol) and HCl (3 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Neutralize the solution with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Phenyl-1,3-benzothiazole using ZnO Nanoparticles [1]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
ZnO Nanoparticles (ZnO NPs)
-
Ethanol
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, take a mixture of 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol).
-
Add ZnO NPs (catalytic amount) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction can also be performed in ethanol.
-
Monitor the reaction for 2-8 minutes by TLC.
-
After completion, add ethyl acetate to the reaction mixture.
-
Filter the mixture to recover the ZnO NP catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography (hexane/ethyl acetate).
Visualizations
The following diagrams illustrate the general experimental workflow and a plausible reaction mechanism for the synthesis of 2-substituted benzothiazoles.
Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.
Caption: Plausible reaction mechanism for the formation of 2-substituted benzothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. CAU Scholar's Space: Synthesis of 2-Substituted Benzothiazoles by Visible Light-Driven Photoredox Catalysis [scholarworks.bwise.kr]
managing reaction byproducts in the synthesis of benzothiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction byproducts during the synthesis of benzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of benzothiazole derivatives from 2-aminothiophenol?
A1: The most frequently observed byproducts include:
-
2,2'-Dithiobis(aniline): This dimer of 2-aminothiophenol forms due to oxidation of the starting material, especially if it is old or exposed to air.[1]
-
2,3-Dihydrobenzothiazole (Benzothiazoline): This is a common intermediate that can become a major byproduct if the final oxidation step to the aromatic benzothiazole is incomplete.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminothiophenol and the corresponding aldehyde, carboxylic acid, or other coupling partners in the final product mixture.[3]
-
Sulfonation or Halogenation Products: Under harsh acidic or high-temperature conditions, unwanted side reactions on the aromatic ring can occur.[3]
Q2: How can I minimize the formation of 2,2'-dithiobis(aniline)?
A2: To reduce the formation of this dimer, consider the following preventative measures:
-
Use Freshly Purified 2-Aminothiophenol: Whenever possible, purify 2-aminothiophenol by distillation or recrystallization immediately before use to remove oxidized impurities.[1]
-
Work Under an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with atmospheric oxygen and subsequent oxidation of the thiol.[1]
Q3: My final product contains a significant amount of 2,3-dihydrobenzothiazole. How can I promote complete conversion to the desired benzothiazole?
A3: The presence of the benzothiazoline intermediate indicates incomplete oxidation. To drive the reaction to completion, you can:
-
Introduce an Oxidant: Ensure an adequate oxidizing agent is present. For many syntheses, atmospheric oxygen is sufficient, particularly when the reaction is run open to the air in a solvent like DMSO.[2] In other cases, explicit oxidizing agents such as hydrogen peroxide (H₂O₂) in combination with an acid like HCl, or sodium hydrosulfite (Na₂S₂O₄) can be used.[2][4]
-
Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a separate step using an oxidizing agent like Pyridinium Chlorochromate (PCC) on silica gel.[5]
Q4: Are there "green" synthesis methods that can help reduce byproduct formation?
A4: Yes, several green chemistry approaches can minimize waste and side reactions:
-
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and often improves yields by providing rapid and uniform heating.[1]
-
Solvent-Free Reactions: Performing reactions without a solvent reduces waste and can sometimes lead to cleaner product formation.[1][6]
-
Use of Mild and Reusable Catalysts: Employing catalysts like samarium triflate in aqueous media can lead to efficient and cleaner reactions.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low yield of the desired benzothiazole derivative.
-
Question: I am consistently getting a low yield of my target benzothiazole. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors.[3] A common issue is incomplete cyclization or side reactions consuming the starting materials.[3] To troubleshoot, consider the following:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.[1]
-
Catalyst Choice and Concentration: The choice and amount of catalyst are crucial. Experiment with different catalysts and their concentrations to enhance the reaction rate and selectivity.[1]
-
Purity of Reagents: Ensure that your starting materials, especially the 2-aminothiophenol, are of high purity.[3]
-
Problem 2: The isolated product is an off-white or yellowish solid, indicating impurities.
-
Question: My final product is not a clean white powder. How can I improve its purity and color?
-
Answer: Discoloration often points to the presence of impurities. Effective purification is key:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point.[4] The use of activated carbon (Norit) during recrystallization can help remove colored impurities.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[1] However, be aware that some benzothiazole derivatives may degrade on the column.[4]
-
Problem 3: The reaction mixture becomes a thick, unmanageable tar.
-
Question: My reaction has turned into a dark, viscous tar. What could have caused this and is it salvageable?
-
Answer: Tar formation is often a result of polymerization or extensive decomposition, which can be triggered by harsh reaction conditions.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[1]
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates, thus minimizing polymerization.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehydes.
| Catalyst/Oxidant | Solvent | Temperature | Time | Yield Range | Reference |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water-Ethanol | Reflux | 12 h | 51-82% | [8] |
| Zn(OAc)₂·2H₂O (5 mol%) | Solvent-free | 80 °C | 30-60 min | 67-96% | [8] |
| Trypsin & Visible Light (450 nm) | Air Atmosphere | Not specified | 10 min | 64-99% | [8] |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [5] |
| L-proline (Microwave) | Solvent-free | Not specified | Not specified | Good to Moderate | [9] |
| Ultrasound Irradiation | Solvent-free | Room Temp | 20 min | 65-83% | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl as a Catalyst [4]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-arylbenzothiazole.
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization [1]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (Norit) and heat the solution gently for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Benzothiazole synthesis pathway and common byproduct formation.
Caption: Troubleshooting workflow for managing benzothiazole synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
refinement of experimental protocols for consistent results with 2-dimethylamino-benzothiazole
Welcome to the technical support center for 2-dimethylamino-benzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and handling of 2-dimethylamino-benzothiazole and its derivatives.
| Issue/Question | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Poor quality of starting materials: 2-Aminothiophenol is prone to oxidation, forming a disulfide dimer that is unreactive.[1] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Inefficient cyclization and oxidation: The reaction may stall at the intermediate 2,3-dihydrobenzothiazole (benzothiazoline) stage if the oxidation step is incomplete.[2][3] | 1. Use freshly distilled or purified 2-aminothiophenol. Handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 3. Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when using DMSO as a solvent.[3] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, may be required.[2] |
| Formation of Multiple Spots on TLC (Impurities) | 1. Side reactions: Oxidation of the thiol group, formation of disulfide byproducts, or self-condensation of the aminothiophenol. 2. Degradation of the product: Prolonged heating at high temperatures can lead to decomposition. | 1. Run the reaction under an inert atmosphere to minimize oxidation. Careful purification by column chromatography is crucial to separate the desired product from byproducts. 2. Avoid excessive heating. Once the reaction is complete as indicated by TLC, proceed with the work-up promptly. |
| Difficulty in Product Isolation and Purification | 1. Product is an oil or difficult to crystallize. 2. Similar polarity of the product and impurities, making separation by column chromatography challenging. | 1. If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be attempted.[2] 2. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation. |
| Inconsistent Results Between Batches | 1. Variation in reagent quality. 2. Inconsistent reaction setup or conditions (e.g., temperature, stirring speed, atmosphere). | 1. Standardize the source and quality of all reagents. 2. Maintain consistent reaction parameters for each batch. |
Experimental Protocols
General Synthesis of 2-Substituted Benzothiazoles
Materials:
-
2-aminothiophenol
-
4-(dimethylamino)benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in ethanol.
-
To this stirred solution at room temperature, add 30% H₂O₂ (approximately 6.0 mmol) followed by the dropwise addition of concentrated HCl (approximately 3.0 mmol).[2]
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[2]
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]
Characterization of Benzothiazole Derivatives
The following are general procedures for acquiring spectroscopic data for the characterization of benzothiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 600 MHz).
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
High-Performance Liquid Chromatography (HPLC) Analysis: [5][6][7]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase column, such as a C18 column, is typically used.[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent like acetonitrile or methanol. The exact composition may need to be optimized for the specific compound.[7]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., THF or acetonitrile) and dilute to an appropriate concentration for analysis.[6][7]
-
Analysis: Inject the sample into the HPLC system and monitor the elution profile at a suitable UV wavelength (e.g., 240 nm).[7]
Data Presentation
The following tables provide characterization data for a compound structurally related to 2-dimethylamino-benzothiazole and biological activity data for a close analog.
Table 1: Spectroscopic Data for a Benzothiazole Derivative with a Dimethylamino Moiety [8]
| Spectroscopic Technique | Observed Data |
| IR (KBr, cm⁻¹) | 3421 (NH₂), 3016 (NH), 1624 (C=N), 1601 (C=C), 1153 (C-S-C) |
| ¹H NMR (300 MHz, DMSO-d₆, δ ppm) | 6.89, 7.56, and 11.44 (3s, 4H, NH₂, CH and NH), 7.07–7.24 (m, 4H, Ar) |
| Mass Spec (EI, 70 eV, m/z (%)) | 216 (M⁺, 21), 204 (32), 198 (48), 133 (38), 95 (62), 82 (51), 68 (100) |
Table 2: In Vitro Cytotoxic Activity (IC₅₀) of 2-(4-dimethylaminophenyl)benzothiazole (a close analog) [9]
| Cell Line | IC₅₀ (µM) |
| A549 (lung carcinoma) | > 100 (non-toxic) |
| HeLa (cervix carcinoma) | Not determined |
| 184B5 (breast epithelium) | Not determined |
Visualizations
Experimental Workflow for Benzothiazole Synthesis
Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting flowchart for addressing low product yield in benzothiazole synthesis.
Generalized MAPK Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: Generalized MAPK signaling pathway and a potential point of inhibition by benzothiazole derivatives.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of Anticancer Activity: Benzothiazole vs. Benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The privileged heterocyclic scaffolds of benzothiazole and benzoxazole are central to the development of novel anticancer agents. Their structural similarity, differing by a single heteroatom—sulfur in benzothiazole and oxygen in benzoxazole—imparts distinct physicochemical properties that significantly influence their biological activity. This guide provides an objective comparison of the anticancer performance of benzothiazole and benzoxazole analogs, supported by experimental data, to inform future drug design and development.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of benzothiazole and benzoxazole derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below for several comparative studies.
A study by Xiang et al. provides a direct comparison of the antiproliferative activities of benzothiazole, benzimidazole, and benzoxazole derivatives. The results, determined by the MTT assay, are summarized in Table 1.[1] In this series, the benzothiazole analog 1d and the benzoxazole analog 1g demonstrated comparable low micromolar activity against HepG2 and HCT-116 cell lines, suggesting that for this particular scaffold, the choice between sulfur and oxygen has a nuanced effect on potency.[1][2]
| Compound ID | Heterocyclic Core | R Group | IC50 (µM) vs. HepG2[1] | IC50 (µM) vs. HCT-116[1] |
| 1a | Benzothiazole | H | 2.5 ± 0.2 | 2.1 ± 0.3 |
| 1d | Benzothiazole | N-methylpiperazine | 3.2 ± 0.3 | 2.5 ± 0.2 |
| 1f | Benzimidazole | N-methylpiperazine | 3.5 ± 0.4 | 2.8 ± 0.3 |
| 1g | Benzoxazole | N-methylpiperazine | 3.8 ± 0.4 | 2.9 ± 0.3 |
Table 1: Comparative in vitro antiproliferative activity of benzothiazole, benzimidazole, and benzoxazole analogs.
Another study highlighted the overall antitumor potential of 2-(4-aminophenyl) substituted benzoheterocycles, ranking them in the order of benzimidazole ≥ imidazole > benzothiazole > benzoxazole, indicating that in this chemical context, benzothiazole analogs were more potent than their benzoxazole counterparts.[3]
Mechanisms of Anticancer Action
Both benzothiazole and benzoxazole derivatives exert their anticancer effects through a variety of mechanisms, often culminating in the induction of apoptosis and cell cycle arrest.
Key signaling pathways targeted by these compounds include:
-
Induction of Apoptosis: Many benzothiazole and benzoxazole analogs trigger programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[4][5]
-
Kinase Inhibition: Several derivatives have been shown to inhibit protein kinases, such as tyrosine kinases, which are critical for cancer cell growth and proliferation.[6]
-
CYP1A1 Induction: Some benzothiazole and benzoxazole analogs, such as Phortress and its bioisosteres, act as prodrugs. Their active metabolites can be potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 CYP1A1 gene expression, which in turn exhibits anticancer activity.[5][7]
-
DNA Interaction: Certain benzothiazole derivatives have been shown to cause DNA damage, leading to the inhibition of cancer cell growth and triggering apoptosis.[5]
Below is a generalized diagram illustrating a common mechanism of action involving the induction of apoptosis.
Experimental Protocols
The evaluation of the anticancer activity of these compounds relies on a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole or benzoxazole analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compounds.[4]
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.[4]
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).[4]
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[4]
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Caspase-3).[4]
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a detection reagent.
The following diagram outlines the general workflow for evaluating novel anticancer compounds.
Conclusion
Both benzothiazole and benzoxazole analogs represent promising scaffolds for the development of novel anticancer agents. The choice between these two heterocyclic cores can subtly influence the potency and, in some cases, the mechanism of action of the resulting compounds. While direct comparative studies are not exhaustive, the available data suggests that both classes of compounds can exhibit potent anticancer activity. Structure-activity relationship studies often reveal that the nature and position of substituents on the benzofused ring system play a more critical role in determining the overall efficacy than the mere presence of a sulfur versus an oxygen atom. Further head-to-head comparisons of systematically designed libraries of benzothiazole and benzoxazole analogs are warranted to delineate more precise structure-activity relationships and guide the rational design of next-generation anticancer therapeutics.
References
- 1. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2-(Dimethylamino)benzothiazole using 1H and 13C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for synthesized 2-(dimethylamino)benzothiazole against its parent structure, benzothiazole, and the related 2-aminobenzothiazole. This analysis is crucial for confirming the successful synthesis and purity of the target compound. The guide includes detailed experimental protocols and visual workflows to aid in the structural validation process.
Comparative Analysis of NMR Data
The structural differences between 2-(dimethylamino)benzothiazole, 2-aminobenzothiazole, and benzothiazole are clearly reflected in their respective ¹H and ¹³C NMR spectra. The introduction of the amino and dimethylamino groups at the C-2 position significantly influences the electron density and, consequently, the chemical shifts of the nuclei within the benzothiazole ring system.
Below is a summary of the expected and experimentally determined chemical shifts (in ppm) for these compounds.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Proton | Benzothiazole | 2-Aminobenzothiazole | 2-(Dimethylamino)benzothiazole (Predicted) |
| H-2 | 9.24 | - | - |
| H-4 | 8.14 | 7.55 | ~7.60 |
| H-5 | 7.46 | 7.03 | ~7.10 |
| H-6 | 7.51 | 7.25 | ~7.30 |
| H-7 | 8.08 | 7.11 | ~7.20 |
| -NH₂ | - | 7.58 (broad s) | - |
| -N(CH₃)₂ | - | - | ~3.10 (s) |
Note: Predicted values for 2-(dimethylamino)benzothiazole are based on the analysis of substituent effects on the benzothiazole scaffold.
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Carbon | Benzothiazole | 2-Aminobenzothiazole | 2-(Dimethylamino)benzothiazole (Predicted) |
| C-2 | 155.5 | 167.5 | ~168.0 |
| C-3a | 134.5 | 131.0 | ~130.0 |
| C-4 | 126.5 | 121.5 | ~121.0 |
| C-5 | 125.1 | 121.8 | ~122.0 |
| C-6 | 126.5 | 126.1 | ~126.0 |
| C-7 | 122.0 | 118.5 | ~119.0 |
| C-7a | 153.2 | 152.8 | ~152.5 |
| -N(C H₃)₂ | - | - | ~40.0 |
Note: Predicted values for 2-(dimethylamino)benzothiazole are based on the analysis of substituent effects on the benzothiazole scaffold.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of synthesized organic compounds is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ (unless the compound is insoluble, in which case DMSO-d₆ can be used).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Acquisition time: ~4 s
-
Spectral width: -2 to 12 ppm
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ (or DMSO-d₆).
-
Internal Standard: TMS at 0.00 ppm (or the solvent peak, e.g., CDCl₃ at 77.16 ppm).
-
Acquisition Parameters:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: ~1-2 s
-
Spectral width: 0 to 200 ppm
-
Decoupling: Proton broadband decoupling.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of synthesized 2-(dimethylamino)benzothiazole using NMR spectroscopy.
Caption: Workflow for the synthesis and structural validation of 2-(dimethylamino)benzothiazole.
comparison of the biological efficacy of different 2-substituted benzothiazole derivatives
A Comparative Guide to the Biological Efficacy of 2-Substituted Benzothiazole Derivatives
Benzothiazole, a bicyclic heterocyclic compound, serves as a core scaffold in a multitude of pharmacologically active agents. The substitution at the C-2 position of the benzothiazole ring system has been a focal point of medicinal chemistry research, leading to the development of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the 2-substituted benzothiazole scaffold allows for structural modifications that can significantly enhance potency and selectivity for various biological targets.[3][4]
This guide provides a comparative analysis of the biological efficacy of different 2-substituted benzothiazole derivatives, with a focus on their anticancer and antimicrobial activities. The information is supported by experimental data from recent studies, presented in a clear and comparative format for researchers, scientists, and drug development professionals.
Anticancer Efficacy
Derivatives of 2-substituted benzothiazoles have emerged as a promising class of anticancer agents.[5] Their mechanism of action often involves inducing apoptosis (programmed cell death), disrupting the cell cycle in cancer cells, and inhibiting key enzymes involved in cancer progression, such as protein tyrosine kinases (PTKs), cyclin-dependent kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR).[6][7][8]
Comparative Anticancer Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC₅₀ values for various 2-substituted benzothiazole derivatives against several human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | 2-Substituent Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6a | Benzylidene derivative | HepG2 (Liver) | 7.32 | [7] |
| 6c | Benzylidene derivative | HepG2 (Liver) | 7.94 | [7] |
| 6e | Benzylidene derivative | MCF7 (Breast) | 8.11 | [7] |
| 7e | Pyridinyl-2-amine linked | SKRB-3 (Breast) | 0.0012 | [9] |
| 7e | Pyridinyl-2-amine linked | SW620 (Colon) | 0.0043 | [9] |
| 7e | Pyridinyl-2-amine linked | A549 (Lung) | 0.044 | [9] |
| 7e | Pyridinyl-2-amine linked | HepG2 (Liver) | 0.048 | [9] |
| 7d | Pyridinyl-2-amine linked | A431 (Skin) | 0.020 | [9] |
| 4a | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl) | PANC-1 (Pancreatic) | 27 | [10] |
| 4b | 2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl) | PANC-1 (Pancreatic) | 35 | [10] |
| Doxorubicin | Standard Drug | HepG2 / MCF7 | 4.56 / 5.12 | [7] |
| Gemcitabine | Standard Drug | PANC-1 (Pancreatic) | 52 | [10] |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The cytotoxic effects of benzothiazole derivatives on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole compounds (e.g., 5 to 100 µM) for a specified period, typically 48 hours.[10][11] A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Induction of Apoptosis
Many 2-substituted benzothiazole derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt/mTOR and JAK/STAT pathways, and by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins.[8]
Antimicrobial Efficacy
2-Substituted benzothiazoles also exhibit significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[12][13] Their mechanisms can involve the inhibition of essential bacterial enzymes, such as Dihydropteroate synthase (DHPS), which is crucial for folate synthesis.[14]
Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents MIC values for several benzothiazole derivatives against common bacterial strains.
| Compound ID | 2-Substituent Group | Bacterial Strain | MIC (µg/mL) | Reference |
| 107b | Furan benzothiazole derivative | S. cerevisiae | 1.6 (µM) | [13] |
| 107d | Furan benzothiazole derivative | S. cerevisiae | 3.13 (µM) | [13] |
| 83a | Phenyl urea derivative | E. faecalis | 8 | [13] |
| 83b | Phenyl urea derivative | S. aureus | 8 | [13] |
| 46a | Amino-benzothiazole Schiff base | E. coli | 15.62 | [13] |
| 46b | Amino-benzothiazole Schiff base | P. aeruginosa | 15.62 | [13] |
| 149 | Benzothieno-2-carboxamide | E. faecalis | 8 | [13] |
| 16c | N-arylsulfonylpyridone derivative | S. aureus | 0.025 (mM) | [14] |
| Ciprofloxacin | Standard Drug | E. coli / P. aeruginosa | 15.62 | [13] |
| Ampicillin | Standard Drug | S. aureus | 0.179 (mM) | [14] |
| Azithromycin | Standard Drug | E. faecalis | 16 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Compound Preparation: A serial two-fold dilution of each benzothiazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) control wells are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
-
(Optional) Resazurin Assay: To aid visualization, a redox indicator like resazurin can be added. Viable, respiring bacteria will reduce the blue resazurin to pink resorufin. The MIC is the lowest concentration where the color remains blue.[15]
Conclusion: Structure-Activity Relationship (SAR) Insights
The biological efficacy of 2-substituted benzothiazole derivatives is highly dependent on the nature of the substituent at the C-2 position, as well as substitutions on the benzene ring (e.g., at the C-6 position).[3]
-
For Anticancer Activity: The presence of aryl groups, such as benzylidene and pyridinyl-amine moieties, at the C-2 position has been shown to confer potent cytotoxicity.[6][9] Furthermore, incorporating heterocyclic rings can enhance the spectrum of activity.[9] Electron-donating or withdrawing groups on these aryl substituents can fine-tune the activity against specific cancer cell lines.[2]
-
For Antimicrobial Activity: The introduction of moieties like furan, phenyl urea, or Schiff bases at the C-2 position leads to significant antibacterial properties.[13] The presence of a sulfonamide group has also been linked to potent inhibition of bacterial enzymes, resulting in strong antimicrobial effects.[14]
References
- 1. ijpsr.com [ijpsr.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Aminophenyl)benzothiazoles as Potent Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Extensive structure-activity relationship (SAR) studies have revealed that subtle modifications to this core structure can profoundly influence cytotoxic potency and selectivity against various human cancer cell lines. This guide provides a comparative analysis of these derivatives, supported by experimental data, to inform future drug design and development efforts.
Core Structure and Numbering
The foundational structure of the 2-(4-aminophenyl)benzothiazole series is shown below, with the standard numbering system used to denote substituent positions.
Comparative Antitumor Activity
The in vitro cytotoxic activity of 2-(4-aminophenyl)benzothiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%, is a key metric for comparison. The following tables summarize the IC50 values for representative compounds against sensitive breast cancer cell lines, MCF-7 and MDA-MB-468.
Table 1: In Vitro Cytotoxicity of 2-(4-Aminophenyl)benzothiazole Analogs Against MCF-7 Breast Cancer Cells
| Compound | R1 (3') | R2 (5) | IC50 (µM) |
| CJM 126 | H | H | < 0.001 |
| DF 203 | CH₃ | H | < 0.001 |
| 5F 203 | CH₃ | F | Potent, non-biphasic |
| DF 229 | Cl | H | Potent |
| DF 129 | I | H | Potent |
Table 2: In Vitro Cytotoxicity of 2-(4-Aminophenyl)benzothiazole Analogs Against MDA-MB-468 Breast Cancer Cells
| Compound | R1 (3') | R2 (5) | IC50 (µM) |
| CJM 126 | H | H | < 0.001 |
| DF 203 | CH₃ | H | Highly Potent |
| 5F 203 | CH₃ | F | Highly Potent |
Key Structure-Activity Relationship Insights
The antitumor activity of 2-(4-aminophenyl)benzothiazoles is governed by specific structural features:
-
Substitution on the Phenyl Ring: Introduction of small, electron-donating or halogen substituents at the 3'-position (adjacent to the 4'-amino group) of the phenyl ring generally enhances cytotoxic potency. Methyl (CH₃) and halogen (Cl, Br, I) substitutions have proven particularly effective.[1]
-
The 4'-Amino Group: The presence of the primary amino group at the 4'-position is crucial for activity. Its metabolism is a key step in the mechanism of action.
-
The Benzothiazole Moiety: The benzothiazole nucleus is a critical component of the pharmacophore. Replacing it with benzoxazole leads to a significant decrease in activity, while benzimidazole analogs are largely inactive.[2][3]
-
Substitution on the Benzothiazole Ring: Fluorination at the 5-position of the benzothiazole ring, as seen in 5F 203, can modulate the activity profile, in some cases leading to a more desirable monophasic dose-response curve.[4]
Mechanism of Action: A Signaling Pathway
The antitumor activity of 2-(4-aminophenyl)benzothiazoles is intrinsically linked to their metabolic activation by the cytochrome P450 enzyme, CYP1A1. This activation leads to the formation of reactive electrophilic species that can form adducts with DNA, ultimately triggering apoptotic cell death.
Caption: Signaling pathway of 2-(4-aminophenyl)benzothiazoles.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The 2-(4-aminophenyl)benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Adduct Formation Assay (³²P-Postlabeling)
This highly sensitive method is used to detect covalent modifications to DNA.
-
Cell Treatment and DNA Isolation: Sensitive cancer cells are treated with the 2-(4-aminophenyl)benzothiazole derivatives for a specified time. Genomic DNA is then isolated from the cells using standard protocols.
-
DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactive spots corresponding to the DNA adducts are visualized and quantified using a phosphorimager. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
SAR Study Workflow
The process of conducting a structure-activity relationship study for 2-(4-aminophenyl)benzothiazoles follows a logical progression from synthesis to biological evaluation.
Caption: A typical workflow for SAR studies.
Logical Relationships in SAR
The relationship between structural modifications and the resulting biological activity can be visualized to guide the design of more potent analogs.
Caption: Key structural modifications and their impact on activity.
This guide provides a concise overview of the structure-activity relationships of 2-(4-aminophenyl)benzothiazoles. The presented data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic potential. The unique mechanism of action, involving bioreductive activation, continues to make this class of compounds an exciting area for anticancer drug discovery.
References
- 1. Enzymatic biomarker measurement and study of DNA adduct formation in benzo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Properties of Novel Benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold continues to be a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities. Recently, significant attention has been directed towards the development of novel benzothiazole compounds with potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory efficacy of several newly synthesized benzothiazole derivatives, supported by experimental data from recent studies.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of newly synthesized benzothiazole compounds has been evaluated using various in vivo and in vitro assays. The following tables summarize the quantitative data from these studies, offering a clear comparison of their efficacy.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced rat paw edema model is a standard and widely used assay to assess the acute anti-inflammatory activity of novel compounds.
Table 1: In Vivo Anti-Inflammatory Activity of Benzothiazole Derivatives (Carrageenan-Induced Rat Paw Edema)
| Compound ID | Dose | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| 17c | 10 mg/kg | 1 | 72% | Celecoxib | Not specified in the immediate context |
| 2 | 76% | ||||
| 3 | 80% | ||||
| 17i | 10 mg/kg | 1 | 64% | Celecoxib | Not specified in the immediate context |
| 2 | 73% | ||||
| 3 | 78% | ||||
| 4a | Not specified | Not specified | "Very good activity" | Not specified | Not specified |
| 3a, 3c, 3d, 5b | Not specified | Not specified | "Good activity" | Not specified | Not specified |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
In Vitro Anti-Inflammatory and Related Activities
In vitro assays provide insights into the specific mechanisms by which these compounds exert their anti-inflammatory effects, such as the inhibition of key inflammatory mediators and enzymes.
Table 2: In Vitro Anti-Inflammatory and Cytotoxic Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | Assay Type | Cell Line | Parameter | Value |
| Compound A (nitro-substituted) | MTT Assay | HepG2 | IC₅₀ (24h) | 56.98 µM[1] |
| Compound B (fluorine-substituted) | MTT Assay | HepG2 | IC₅₀ (24h) | 59.17 µM[1] |
Table 3: Effect of Novel Benzothiazole Derivatives on Pro-Inflammatory Cytokine Production
| Compound ID | Concentration | Cell Line | Cytokine | % Reduction |
| B7 | 1, 2, 4 µM | A431, A549, H1299 | IL-6 | Significant reduction[2] |
| TNF-α | Significant reduction[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Preparation: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compounds and a standard reference drug (e.g., diclofenac sodium or celecoxib) are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. A control group receives only the vehicle.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4][5]
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[3][5]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Inhibition of Cyclooxygenase-2 (COX-2)
This assay determines the ability of a compound to inhibit the COX-2 enzyme, a key mediator of inflammation.
-
Enzyme and Substrate Preparation: Purified recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Incubation: The test compounds at various concentrations are pre-incubated with the COX-2 enzyme in a suitable buffer at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
This assay quantifies the levels of key pro-inflammatory cytokines in cell culture supernatants.
-
Cell Culture and Stimulation: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a specific duration (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The reduction in the levels of TNF-α and IL-6 in the presence of the test compounds is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potency of 6-Substituted Benzothiazoles: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antimicrobial effectiveness of various 6-substituted benzothiazole derivatives, supported by experimental data from recent studies. The unique structural scaffold of benzothiazoles has positioned them as a promising class of compounds with a broad spectrum of biological activities.
The development of new antibiotics is crucial to combat the global threat of antimicrobial resistance.[1] Benzothiazole derivatives have emerged as a significant area of interest due to their wide range of pharmacological applications, including antibacterial and antifungal properties.[1][2] Strategic substitution at the 6th position of the benzothiazole ring has been shown to modulate their antimicrobial efficacy, making this a key area of investigation for developing potent therapeutic agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of 6-substituted benzothiazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 6-substituted benzothiazole derivatives against a panel of clinically relevant bacterial and fungal strains, as reported in several key studies.
| Compound ID/Substitution | Target Microorganism | MIC (µg/mL) | Reference |
| Series 1: Sulfonamide Analogues | |||
| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [3] |
| Compound 66b | Mutant E. coli | 12.5 | [3] |
| Series 2: Isatin Conjugates | |||
| Compound 41c | E. coli | 3.1 | [3] |
| Compound 41c | P. aeruginosa | 6.2 | [3] |
| Compound 41c | B. cereus, S. aureus | 12.5 | [3] |
| Series 3: N-acetyl-glucosamine Conjugates | |||
| Compound 72b (4-methoxy) | S. aureus, E. coli | 6.25 | [3] |
| Compound 72c (6-nitro) | S. aureus, E. coli | 6.25 | [3] |
| Series 4: Thiazolidinone Derivatives | |||
| Compound 18 (6-Cl) | P. aeruginosa | 0.10 mg/mL | [4] |
| Compound 18 (6-Cl) | Resistant P. aeruginosa | 0.06 mg/mL | [4] |
| Series 5: Benzothiazole–thiazole hybrids | |||
| Compound 4b (m-NO2) | Various bacterial and fungal strains | 3.90 - 15.63 | [5] |
| Compound 4c (p-Cl) | Various bacterial and fungal strains | 3.90 - 15.63 | [5] |
| Compound 4d (p-Br) | Various bacterial and fungal strains | 3.90 - 15.63 | [5] |
| Series 6: Miscellaneous | |||
| 2,6-disubstituted benzothiazole (130a, 130b, 130c) | Moraxella catarrhalis | 4 | [3] |
Experimental Protocols
The determination of antimicrobial effectiveness of the synthesized benzothiazole derivatives involved standardized and well-established methodologies.
Antimicrobial Susceptibility Testing
A common method employed is the agar well diffusion method .[6] In this technique, agar plates are uniformly inoculated with a standardized suspension of the test microorganism. Wells are then created in the agar, and a specific concentration of the test compound is introduced into each well. The plates are incubated under appropriate conditions, and the diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent.[4] This method involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is then added to each well. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[4]
Mechanism of Action: Targeting Essential Bacterial Enzymes
The antimicrobial activity of benzothiazole derivatives stems from their ability to interfere with essential cellular processes in microorganisms. A primary mechanism of action is the inhibition of key bacterial enzymes.[1] Molecular docking studies and enzymatic assays have revealed that these compounds can bind to the active sites of enzymes crucial for bacterial survival, such as dihydroorotase, DNA gyrase, and dihydropteroate synthase (DHPS).[1][6][7]
The inhibition of DHPS, an enzyme vital for folate synthesis in bacteria, is a particularly noteworthy mechanism.[6] By competitively inhibiting DHPS, benzothiazole derivatives disrupt the folic acid pathway, which is essential for the synthesis of nucleic acids and certain amino acids, ultimately leading to bacterial cell death.
Caption: Experimental workflow for the validation of antimicrobial effectiveness.
Caption: Inhibition of the bacterial folate biosynthesis pathway.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 2-Substituted Benzothiazoles as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-substituted benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. A critical aspect of their therapeutic potential lies in their ability to selectively inhibit specific enzymes involved in various disease pathologies. This guide provides an objective comparison of the enzyme inhibitory performance of various 2-substituted benzothiazoles, supported by experimental data, to aid in the rational design and development of novel therapeutic agents.
Data Presentation: A Comparative Overview of Inhibitory Activities
The following tables summarize the inhibitory activities of various 2-substituted benzothiazole derivatives against different enzyme targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases A and B are key enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of neurological disorders. Many 2-substituted benzothiazoles exhibit selective inhibition of MAO-B.[1][2][3]
| Compound/Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Compound 4d | 0.218 | 0.0046 | 47.39 | [1] |
| Compound 5e | 0.132 | 0.0054 | 24.44 | [1] |
| Compound 3e | > 10 | 0.060 | > 166 | [2] |
| Compound 3h | > 10 | 0.075 | > 133 | [2] |
| Compound 4f | - | 0.0403 | - | [3] |
| Compound 4m | - | 0.0567 | - | [3] |
| Compound 4a | - | 0.0674 | - | [3] |
| Compound 4h | - | 0.0851 | - | [3] |
| Compound 4d | - | 0.1097 | - | [3] |
| Compound 4k | - | 0.1243 | - | [3] |
Urease Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Inhibition of urease is a promising therapeutic strategy.
| Compound/Derivative | Urease IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
| Compound 3b | 6.01 ± 0.23 | 11.58 ± 0.34 | [4] |
| Series 5 & 7 | 16.16 - 105.32 | 320.70 (Acetohydroxamic acid) | [5] |
Kinase Inhibition
Protein kinases play a crucial role in cellular signaling and are major targets in cancer therapy. Certain 2-substituted benzothiazoles have shown inhibitory activity against various kinases.
| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |
| Compound 11 | PI3Kβ | - (88.3% inhibition at 1 µM) | [6] |
| Compound 10 | PI3Kβ | - (75.9% inhibition at 1 µM) | [6] |
| KC12 | FOXM1 | 6.13 | [7] |
| KC21 | FOXM1 | 10.77 | [7] |
| KC30 | FOXM1 | 12.86 | [7] |
| Compound 70 | EGFR | 0.055 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of common protocols used in the evaluation of 2-substituted benzothiazole inhibitors.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This method is widely used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[2][9]
-
Enzyme and Substrate Preparation : Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is a common non-fluorescent substrate that is metabolized by both MAO-A and MAO-B to the fluorescent product 4-hydroxyquinoline.
-
Assay Procedure :
-
The assay is typically performed in a 96-well plate format.
-
A solution of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations is pre-incubated with the MAO enzyme in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C for a defined period (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of the kynuramine substrate.
-
The reaction mixture is incubated at 37°C for a specific time (e.g., 20-30 minutes).
-
The reaction is stopped by the addition of a basic solution (e.g., NaOH).
-
-
Detection : The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorescence plate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of approximately 390-400 nm.
-
Data Analysis : The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Urease Inhibition Assay (Indophenol/Berthelot Method)
This colorimetric assay is a standard method for measuring urease activity and its inhibition.
-
Principle : The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-colored indophenol complex. The intensity of the color is proportional to the amount of ammonia produced.
-
Assay Procedure :
-
The test compound is pre-incubated with Jack bean urease enzyme in a buffer solution (e.g., phosphate buffer, pH 7.0) at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
The reaction is initiated by adding a urea solution.
-
The mixture is incubated for a defined period (e.g., 10 minutes) at the same temperature.
-
The reaction is stopped, and color is developed by adding the phenol reagent (containing phenol and sodium nitroprusside) and the alkali reagent (containing sodium hydroxide and sodium hypochlorite).
-
The mixture is incubated for a further period (e.g., 30 minutes) at room temperature or a slightly elevated temperature to allow for color development.
-
-
Detection : The absorbance of the blue indophenol complex is measured using a microplate reader at a wavelength between 625 and 630 nm.
-
Data Analysis : The percentage of urease inhibition is calculated by comparing the absorbance of the sample with the inhibitor to the control. The IC50 value is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Various assay formats are available for measuring kinase activity, including luminescence-based ATP consumption assays (e.g., ADP-Glo™) and fluorescence-based methods.
-
Assay Components : The assay requires the purified kinase, a specific substrate (peptide or protein), ATP, and a suitable assay buffer.
-
Assay Procedure :
-
The test compound, serially diluted in DMSO, is added to the wells of a microplate.
-
The kinase enzyme is added to the wells containing the test compound and incubated for a short period.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection :
-
Luminescence-based (e.g., ADP-Glo™) : A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The signal intensity is proportional to the kinase activity.
-
Fluorescence-based : These assays may use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition (derived from the signal intensity) against the inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation of 2-substituted benzothiazoles as enzyme inhibitors.
Caption: Monoamine oxidase B (MAO-B) inhibition by 2-substituted benzothiazoles.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Mechanism of urease inhibition by 2-substituted benzothiazoles.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Benzothiazole, 2-dimethylamino-
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides essential procedural information for Benzothiazole, 2-dimethylamino- (CAS No. 4074-74-2), a derivative of benzothiazole.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for Benzothiazole, 2-dimethylamino- was not publicly available at the time of this writing. The following guidance is based on the known hazards of the parent compound, benzothiazole, and its other derivatives. It is imperative to consult the specific safety information provided by the supplier and to conduct a thorough risk assessment before handling this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with benzothiazole derivatives include toxicity if swallowed, skin irritation, and serious eye irritation.[1] Therefore, a stringent approach to personal protection is the first line of defense against accidental exposure.
Engineering Controls: All work with Benzothiazole, 2-dimethylamino- should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment: The following PPE is mandatory when handling this compound:
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. A lab coat or chemical-resistant apron is also required. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[3] |
| Respiratory | A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood or if there is a risk of aerosolization.[2][4] | Positive-pressure supplied-air respirators may be required for high airborne contaminant concentrations.[4] |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Handling:
-
Use this product only in a well-ventilated area.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5][7]
Disposal Plan
The disposal of Benzothiazole, 2-dimethylamino- and its contaminated waste must be handled as hazardous material.
Waste Collection:
-
Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be clearly marked as "Hazardous Waste" and specify the full chemical name.
Disposal Method:
-
The primary recommended method for the disposal of benzothiazole derivatives is incineration by a licensed hazardous waste disposal facility.[8]
-
Do not dispose of this chemical down the drain or into the environment.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Emergency Procedures: Chemical Spill Response
In the event of a spill, follow this procedural workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill of Benzothiazole, 2-dimethylamino-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
